Product packaging for 5-Nitro-2-(trifluoromethoxy)aniline(Cat. No.:CAS No. 158579-82-9)

5-Nitro-2-(trifluoromethoxy)aniline

Cat. No.: B178932
CAS No.: 158579-82-9
M. Wt: 222.12 g/mol
InChI Key: QMEGHVYHZCJNOH-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethoxy)aniline is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. Its structure, incorporating both a nitro and a trifluoromethoxy group on an aniline ring, makes it a valuable precursor for synthesizing more complex molecules aimed at combating resistant pathogens. Recent scientific investigations into trifluoro-aniline derivatives have highlighted their potent efficacy against problematic Gram-negative bacteria, specifically Vibrio species such as V. parahaemolyticus and V. harveyi . These studies demonstrate that such compounds exhibit dual antibacterial and antibiofilm activities, capable of disrupting bacterial membranes and suppressing key virulence factors like motility and protease activity . The presence of the trifluoromethyl group is a recognized strategy in modern drug design, as it often enhances a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes this compound a strategically important intermediate for researchers developing novel anti-infective agents, providing a critical building block for structure-activity relationship (SAR) studies to optimize potency and reduce host toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3N2O3 B178932 5-Nitro-2-(trifluoromethoxy)aniline CAS No. 158579-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEGHVYHZCJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592998
Record name 5-Nitro-2-(trifluoromethoxy)aniline
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Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158579-82-9
Record name 5-Nitro-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158579-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(trifluoromethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2-(trifluoromethoxy)aniline, a key intermediate in modern synthetic chemistry. This document details its known characteristics, outlines a plausible experimental protocol for its synthesis based on established methodologies, and presents its safety information.

Core Properties

This compound is a substituted aniline derivative that incorporates both a nitro group and a trifluoromethoxy group. These functional groups impart unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of a target molecule, while the nitro and amine groups provide versatile handles for further chemical transformations.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 158579-82-9[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]
Physical Form Solid[1]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg[1]
Purity ≥98%[1]
IUPAC Name This compound[1]
InChI 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2[1]
InChI Key QMEGHVYHZCJNOH-UHFFFAOYSA-N[1]
Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its GHS hazard statements and precautionary codes.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: GHS07 (Harmful)[1]

Experimental Protocols

A potential synthetic pathway involves the nitration of 2-(trifluoromethoxy)aniline. The trifluoromethoxy group is an ortho-, para-director, and the amino group is a strong ortho-, para-director. Therefore, careful control of the reaction conditions is necessary to achieve the desired 5-nitro substitution pattern.

Representative Synthesis of this compound

The following protocol is a representative example based on general procedures for the nitration of substituted anilines.[5]

Materials:

  • 2-(trifluoromethoxy)aniline

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Fuming Nitric acid (HNO₃)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Protection of the Amino Group:

    • Dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

    • Slowly add acetic anhydride to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux for a period to ensure complete formation of the acetanilide derivative.

    • Cool the mixture and pour it into ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.

    • Filter the precipitate, wash with water, and dry.

  • Nitration:

    • Carefully dissolve the dried N-acetyl-2-(trifluoromethoxy)aniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

  • Deprotection of the Amino Group:

    • Suspend the crude nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    • Heat the mixture to reflux to hydrolyze the acetyl group.

    • Cool the reaction mixture and neutralize it carefully with a base (if acidified) or an acid (if basified) to precipitate the this compound.

    • Filter the solid product, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-(Trifluoromethoxy)aniline protection Amino Group Protection (e.g., Acetylation) start->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Amino Group Deprotection (Hydrolysis) nitration->deprotection purification Purification (Recrystallization or Chromatography) deprotection->purification product Product: this compound purification->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, GC) product->purity

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity Considerations in Electrophilic Nitration

aniline 2-(Trifluoromethoxy)aniline activating_groups Activating Groups aniline->activating_groups nitration Nitration (Electrophilic Aromatic Substitution) aniline->nitration nh2 -NH2 (Strong Activator, o,p-director) activating_groups->nh2 ocf3 -OCF3 (Deactivator, o,p-director) activating_groups->ocf3 regioselectivity Regioselectivity Challenge nitration->regioselectivity protection Protection of -NH2 group (e.g., as -NHCOCH3) regioselectivity->protection Solution outcome Controlled Nitration to yield This compound protection->outcome

Caption: Logical diagram illustrating the reactivity considerations for the nitration of 2-(trifluoromethoxy)aniline.

References

A Comprehensive Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline (CAS: 158579-82-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a key aromatic intermediate characterized by the presence of a nitro group, an amino group, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed overview of the physicochemical properties, synthesis, potential applications in drug development, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 158579-82-9
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid
Boiling Point 295.7 ± 35.0 °C at 760 mmHg
IUPAC Name This compound
InChI Key QMEGHVYHZCJNOH-UHFFFAOYSA-N
SMILES NC1=CC(=CC=C1OC(F)(F)F)--INVALID-LINK--[O-]
Purity Typically ≥98%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis

A plausible and common method for the synthesis of this compound involves the nitration of 2-(trifluoromethoxy)aniline. The directing effects of the amino and trifluoromethoxy groups on the aromatic ring guide the position of the incoming nitro group.

Synthesis Start 2-(Trifluoromethoxy)aniline Product This compound Start->Product Nitration Reagents HNO₃ / H₂SO₄ Nitration Nitration Reagents->Nitration

Caption: Proposed synthesis of this compound.

A detailed experimental protocol for a similar nitration reaction is provided in Section 4.1.

Applications in Drug Development

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties. This compound serves as a valuable starting material for introducing this moiety into potential drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further synthetic transformations.

One significant area of application is in the development of kinase inhibitors . Many kinase inhibitors feature an aniline or anilino-heterocycle core structure that binds to the ATP-binding site of the kinase. The substituents on the aniline ring are crucial for potency and selectivity. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties. For instance, derivatives of 5-nitroanilines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy[1][2].

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Anilinoquinazoline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from general nitration procedures for anilines.

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the aniline solution via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reduction of the Nitro Group (General Protocol)

The nitro group of this compound can be reduced to an amino group to yield 2-(trifluoromethoxy)benzene-1,4-diamine, a versatile intermediate for further synthesis. A common method for this reduction is using tin(II) chloride or catalytic hydrogenation.

ReductionWorkflow Start This compound Step1 Dissolve in Ethanol Start->Step1 Step2 Add SnCl₂·2H₂O Step1->Step2 Step3 Reflux Step2->Step3 Step4 Cool and Neutralize with NaOH Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Product 2-(Trifluoromethoxy)benzene-1,4-diamine Step6->Product

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Determination of Solubility (Gravimetric Method)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually confirm that solid material is still present.

  • Filter the saturated solution through a pre-weighed 0.45 µm syringe filter into a pre-weighed vial.

  • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • The final weight of the vial minus the initial weight will give the mass of the dissolved solid.

  • Calculate the solubility in mg/mL or mol/L.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.2d1HH-6 (ortho to nitro)
~7.5-7.8dd1HH-4 (meta to nitro, ortho to amino)
~6.8-7.2d1HH-3 (ortho to amino)
~4.5-5.5br s2H-NH₂

Note: Chemical shifts are approximate and will depend on the solvent used. The -NH₂ signal may be broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~145-150C-5 (attached to -NO₂)
~140-145C-2 (attached to -OCF₃)
~135-140C-1 (attached to -NH₂)
~120-130 (q, J ≈ 257 Hz)-OCF₃
~120-125C-6
~115-120C-4
~110-115C-3

Note: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, N-O, and C-F bonds.

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretching (two bands for primary amine)
1500-1550 and 1300-1350Asymmetric and symmetric N-O stretching of the nitro group
1100-1300C-F stretching
1600-1650N-H bending
1450-1600C=C aromatic stretching
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), and potentially the trifluoromethoxy group (-OCF₃, 85 Da) or fragments thereof.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important building block for the synthesis of advanced organic molecules, particularly for applications in drug discovery. Its trifluoromethoxy group offers a means to fine-tune the properties of lead compounds, potentially leading to the development of more effective and safer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

A Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2-(trifluoromethoxy)aniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details the compound's chemical structure, physicochemical properties, and expected spectroscopic signatures. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, this guide explores the strategic importance of the aniline, nitro, and trifluoromethoxy moieties in medicinal chemistry, highlighting the compound's value as a building block in the design of novel therapeutic agents.

Introduction

Aniline derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents ranging from early sulfa drugs to contemporary targeted cancer therapies.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a functionalized aniline of particular interest due to the unique combination of its substituents. The trifluoromethoxy (-OCF3) group is a bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical pharmacokinetic properties.[2][3] The nitro group (-NO2) serves as a versatile synthetic handle, readily converted to an amine or other functionalities, providing a gateway to a diverse array of derivatives.[4] This guide serves as a technical resource for researchers leveraging this promising intermediate in their drug discovery pipelines.

Chemical Structure and Properties

This compound is a substituted aniline with the chemical formula C₇H₅F₃N₂O₃.[5] Its structure features a benzene ring substituted with an amino group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 158579-82-9[5]
Molecular Formula C₇H₅F₃N₂O₃[5]
Molecular Weight 222.12 g/mol [5]
IUPAC Name This compound[6]
Physical Form Solid[5]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg[5]
InChI 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2[6]
InChIKey QMEGHVYHZCJNOH-UHFFFAOYSA-N[6]
Purity ≥98%[5][6]
Storage 4°C, protect from light, keep in dark place, inert atmosphere[5][6]

Synthesis

While a specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search, a plausible synthetic route can be derived from established methods for the synthesis of related ortho-trifluoromethoxylated aniline derivatives and nitroanilines.[7][8] The proposed pathway involves the nitration of a suitable precursor, 2-(trifluoromethoxy)aniline.

G cluster_0 Synthetic Pathway start 2-(trifluoromethoxy)aniline (Precursor) reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagents Nitration workup Reaction Work-up (Quenching, Extraction, Purification) reagents->workup Reaction product This compound (Product) workup->product Isolation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a general procedure based on the nitration of anilines.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Addition of Precursor: Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons (δ 6.5-8.5 ppm, complex multiplet), Amine protons (variable shift, broad singlet)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Trifluoromethoxy carbon (quartet)
FTIR (cm⁻¹) N-H stretch (3300-3500, two bands), C-H stretch (aromatic, >3000), C=C stretch (aromatic, 1450-1600), N-O asymmetric stretch (1500-1550), N-O symmetric stretch (1300-1350), C-F stretch (1000-1300), C-O stretch (1200-1300)
Mass Spec (EI) Molecular ion peak (m/z 222), Fragments corresponding to loss of NO₂ (m/z 176), OCF₃, and other characteristic fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[9]

  • C-F and C-O stretching: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak at m/z = 222. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and other fragments.[10][11]

Experimental Protocols for Spectroscopic Analysis

G cluster_0 Spectroscopic Analysis Workflow sample This compound nmr_prep NMR Sample Prep (Dissolve in CDCl₃ or DMSO-d₆) sample->nmr_prep ftir_prep FTIR-ATR Sample Prep (Place solid on crystal) sample->ftir_prep gcms_prep GC-MS Sample Prep (Dissolve in volatile solvent) sample->gcms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C Spectra) nmr_prep->nmr_acq ftir_acq FTIR Data Acquisition ftir_prep->ftir_acq gcms_acq GC-MS Data Acquisition gcms_prep->gcms_acq data_proc Data Processing & Interpretation nmr_acq->data_proc ftir_acq->data_proc gcms_acq->data_proc G cluster_0 Role in Drug Discovery compound This compound features Key Structural Features compound->features aniline Aniline Core (Pharmacophore Scaffold) features->aniline nitro Nitro Group (Synthetic Handle) features->nitro ocf3 Trifluoromethoxy Group (Pharmacokinetic Modifier) features->ocf3 properties Enhanced Drug Properties aniline->properties nitro->properties ocf3->properties stability Metabolic Stability properties->stability lipophilicity Increased Lipophilicity properties->lipophilicity permeability Improved Permeability properties->permeability

References

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trifluoromethoxylated Aniline Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethoxy (–OCF₃) group into molecular scaffolds represents a paramount advancement in modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of trifluoromethoxylated aniline derivatives, a class of compounds demonstrating profound utility in drug discovery and development. We will dissect the unique physicochemical properties imparted by the –OCF₃ moiety, delve into robust synthetic methodologies for the preparation of these valuable intermediates, and elucidate their applications with a focus on enhancing pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and actionable, field-proven protocols.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (–OCF₃) group has emerged as a critical substituent in the design of novel therapeutics, largely due to its unique combination of properties that favorably modulate a molecule's biological behavior.[1][2] Its influence stems from a blend of high electronegativity and significant lipophilicity, allowing for the fine-tuning of a drug candidate's characteristics.[1][2]

Key advantages conferred by the –OCF₃ group include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to enzymatic degradation.[3] This increased metabolic stability can prolong a drug's half-life in the body, leading to less frequent dosing regimens.

  • Increased Lipophilicity : The –OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter, π ≈ 1.04), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[1][2] This is a crucial factor for improving oral bioavailability and ensuring the drug reaches its target site of action.[3][4]

  • Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, affecting a molecule's overall solubility and binding interactions with its biological target.

  • Bioisosterism : The trifluoromethoxy group can act as a bioisostere for other chemical groups, such as the nitro group or larger alkyl groups, offering a way to mitigate potential toxicities or improve pharmacokinetic profiles while retaining desired biological activity.[5][6][7]

The aniline scaffold, a prevalent motif in medicinal chemistry, when combined with the trifluoromethoxy group, provides a versatile platform for the synthesis of a diverse array of bioactive compounds.[8]

Comparative Physicochemical Properties

To illustrate the impact of the trifluoromethoxy group, the following table compares the properties of aniline with one of its trifluoromethoxylated counterparts, 4-(trifluoromethoxy)aniline.

PropertyAniline4-(Trifluoromethoxy)anilineReference(s)
Molecular Weight 93.13 g/mol 177.12 g/mol [9][10]
Boiling Point 184 °C73-75 °C (at 10 mmHg)[11]
LogP (calculated) 1.092.57[10]
pKa (of conjugate acid) 4.6~3.5 (estimated)

Synthetic Strategies for Trifluoromethoxylated Anilines

The synthesis of trifluoromethoxylated aromatic compounds has historically presented a significant challenge in organic chemistry, often requiring harsh conditions or the use of toxic reagents.[1][2][12] However, recent advancements have led to the development of more user-friendly and efficient protocols.

Overview of Synthetic Approaches

Several methods have been developed for the introduction of the trifluoromethoxy group onto an aromatic ring.[1] These include:

  • Chlorine/Fluorine Exchange : This traditional method involves the fluorination of trichloromethyl precursors.[1]

  • Deoxyfluorination of Fluoroformates : This approach utilizes fluorinating agents to convert fluoroformates to trifluoromethyl ethers.[1]

  • Oxidative Fluorodesulfurization : This method involves the conversion of xanthates to trifluoromethyl ethers using an oxidant and a fluoride source.[13]

  • Electrophilic Trifluoromethylation of Alcohols : This strategy employs electrophilic trifluoromethylating reagents to react with phenols.[1]

  • Nucleophilic and Transition Metal-Mediated Trifluoromethoxylation : These approaches involve the use of nucleophilic trifluoromethoxide sources or transition metal catalysts.[1]

  • Radical Trifluoromethoxylation : This method utilizes radical-based reactions to introduce the trifluoromethoxy group.[1]

A Robust Protocol for the Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

A particularly effective and operationally simple method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration.[12][14][15] This protocol is notable for its use of bench-stable reagents, broad functional group tolerance, and scalability.[14][16]

Experimental Workflow

The following diagram illustrates the general workflow for this synthetic protocol.

G Start N-Aryl-N-hydroxylamine Derivative Intermediate N-Aryl-N-(trifluoromethoxy)amine Intermediate Start->Intermediate Reaction Reagent1 Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) Reagent1->Intermediate Catalyst Cs₂CO₃ (catalytic) Catalyst->Intermediate Solvent1 Chloroform (CHCl₃) Room Temperature Solvent1->Intermediate Intermediate2 N-Aryl-N-(trifluoromethoxy)amine Intermediate Solvent2 Nitromethane (MeNO₂) Heat (80-120 °C) Product ortho-Trifluoromethoxylated Aniline Derivative Solvent2->Product Intermediate2->Product Rearrangement

Synthetic workflow for ortho-trifluoromethoxylated anilines.
Detailed Step-by-Step Methodology: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol provides a detailed procedure for the synthesis of a specific ortho-trifluoromethoxylated aniline derivative, which serves as a valuable building block.[2][17]

Part A: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Starting Material)

  • Reduction of Nitroarene : To an oven-dried flask, add methyl 4-nitrobenzoate and 5% Rhodium on carbon.[18][19]

  • Purge the flask with nitrogen gas.[18][19]

  • Add anhydrous tetrahydrofuran and cool the mixture to 0 °C.[18][19]

  • Add hydrazine monohydrate dropwise.[18][19]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate to obtain methyl 4-(N-hydroxyamino)benzoate.

  • Acetylation : Dissolve the hydroxylamine product in anhydrous diethyl ether and cool to 0 °C.[18]

  • Slowly add a solution of acetyl chloride in anhydrous diethyl ether.[18]

  • After the addition is complete, filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to yield methyl 4-(N-hydroxyacetamido)benzoate.

Part B: O-Trifluoromethylation

  • In a reaction vessel, combine methyl 4-(N-hydroxyacetamido)benzoate, Togni reagent II, and a catalytic amount of cesium carbonate (Cs₂CO₃) in chloroform.[1][17]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Part C: Thermally Induced OCF₃ Migration

  • Dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in nitromethane.[17]

  • Heat the reaction mixture to 120 °C.[17] The reaction temperature may need to be adjusted based on the electronic nature of the arene.[18]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.[18]

  • Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[18]

Characterization Data for Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
Analysis Result Reference
¹H NMR (700 MHz, CDCl₃) δ 8.56 (d, J = 8.6 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H), 7.93 (s, 1H), 7.56 (br. s, 1H), 3.92 (s, 3H), 2.27 (s, 3H)[2]
¹³C NMR (175 MHz, CDCl₃) δ 168.5, 165.6, 137.2, 134.7, 129.3, 125.8, 121.5, 120.8, 120.6 (q, J = 258.9 Hz), 52.5, 25.2[2]
¹⁹F NMR (376 MHz, CDCl₃) δ -58.1 (s)[2]
HRMS (ESI-TOF) (m/z) calcd for C₁₁H₁₁NO₄F₃ ([M + H]⁺) 278.0640, found 278.0643[2]

A key indicator of successful OCF₃ migration is a significant shift in the ¹⁹F NMR spectrum, in this case from approximately -65 ppm for the intermediate to -58.1 ppm for the final product.[2]

Applications in Drug Discovery and Beyond

Trifluoromethoxylated aniline derivatives are valuable intermediates in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals and advanced materials.[1][9][18][20]

Pharmaceutical Applications

The unique properties imparted by the trifluoromethoxy group make these aniline derivatives highly sought-after building blocks in drug discovery.[21][22][23] They are used in the synthesis of:

  • Anticancer Agents : The trifluoromethoxy group can enhance the ability of a drug to penetrate tumor cells and can improve its binding affinity to cancer-related targets.[8][11][23]

  • Neuroprotective Agents : 4-(Trifluoromethoxy)aniline is an intermediate in the production of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[8][11]

  • Antiviral Drugs : The metabolic stability conferred by the trifluoromethoxy group is advantageous in the design of antiviral medications.[23]

Agrochemicals

In the agricultural sector, the enhanced lipophilicity and metabolic stability of trifluoromethoxy-containing compounds can lead to more potent and persistent herbicides and pesticides.[1][20]

Materials Science

The electronic properties of the trifluoromethoxy group make these aniline derivatives useful in the development of specialty polymers and other advanced materials.[1]

Future Perspectives

The demand for trifluoromethoxylated aniline derivatives is expected to grow as researchers continue to explore the benefits of incorporating the trifluoromethoxy group into new molecular entities.[21][24] Future research will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of new applications for these versatile compounds. The continued investigation into the structure-activity relationships of trifluoromethoxy-containing drugs will undoubtedly lead to the development of more effective and safer therapeutics.[23]

Conclusion

Trifluoromethoxylated aniline derivatives represent a cornerstone in the toolbox of the modern medicinal and materials chemist. Their synthesis, once a formidable challenge, is now accessible through robust and scalable protocols. The profound impact of the trifluoromethoxy group on the physicochemical and biological properties of molecules underscores the importance of these derivatives as high-value intermediates. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to leverage these powerful building blocks in their own discovery and development programs.

References

The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in contemporary drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique electronic nature and steric profile confer a range of advantages, including enhanced metabolic stability, modulated lipophilicity, and improved target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties: A Comparative Analysis

The trifluoromethoxy group exerts a profound influence on a molecule's properties. It is a strongly electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence non-covalent interactions with biological targets. Furthermore, it is one of the most lipophilic substituents used in medicinal chemistry.[1]

Below is a comparative summary of key physicochemical parameters for the trifluoromethoxy group alongside other common substituents.

SubstituentHansch πHammett σ (meta)Hammett σ (para)cLogP Contribution (approx.)pKa (Phenol)
-OCF₃ 1.04 [1]0.38 0.35 +1.2 8.7
-H0.000.000.000.009.95
-CH₃0.56-0.07-0.17+0.510.19
-Cl0.710.370.23+0.79.38
-Br0.860.390.23+0.99.34
-I1.120.350.18+1.19.30
-F0.140.340.06+0.29.81
-OCH₃-0.020.12-0.27-0.110.20
-CF₃0.880.430.54+1.08.80
-CN-0.570.560.66-0.37.95
-NO₂-0.280.710.78-0.17.14

Enhancing Metabolic Stability

A primary driver for the inclusion of the trifluoromethoxy group in drug candidates is its remarkable ability to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" can significantly increase a drug's half-life and improve its oral bioavailability. The trifluoromethoxy group is a poor hydrogen bond acceptor, which further reduces its interaction with metabolic enzymes.

Approved Drugs and Clinical Significance

The utility of the trifluoromethoxy group is validated by its presence in several FDA-approved drugs across a range of therapeutic areas.

Drug NameTherapeutic AreaMechanism of Action
Riluzole Amyotrophic Lateral Sclerosis (ALS)Inhibition of glutamate release, blockade of voltage-gated sodium channels.
Sonidegib Basal Cell CarcinomaSmoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway.
Delamanid TuberculosisInhibition of mycolic acid synthesis in Mycobacterium tuberculosis.
Pretomanid TuberculosisInhibition of cell wall synthesis and respiratory poisoning in Mycobacterium tuberculosis.
Celikalim (Investigational for hypertension)ATP-sensitive potassium channel opener.

Signaling Pathway Visualizations

To illustrate the biological context of drugs containing or influenced by trifluoromethoxy-like groups, the following diagrams depict key signaling pathways.

KRAS_G12D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_G12D_GDP KRAS G12D (GDP-bound, Inactive) KRAS_G12D_GTP KRAS G12D (GTP-bound, Active) KRAS_G12D_GDP->KRAS_G12D_GTP G12D mutation impairs GTP hydrolysis RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K SOS1->KRAS_G12D_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Activates Transcription Factors AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Phosphorylates mTOR->Proliferation

KRAS G12D Signaling Pathway

CB1_PAM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation enhanced by PAM Orthosteric_Agonist Orthosteric Agonist (e.g., Anandamide) Orthosteric_Agonist->CB1R Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->CB1R Binds to Allosteric Site AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Produces Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Modulates Gene_Transcription Changes in Gene Transcription ERK->Gene_Transcription Regulates

CB1 Receptor Positive Allosteric Modulation

Experimental Protocols

Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole)

This protocol describes a common one-pot synthesis of Riluzole.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Sodium carbonate solution

  • Ethyl acetate

  • Sodium sulfate

  • Diethyl ether

  • Petroleum ether

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Cool the reaction mixture to a temperature that keeps the solution liquid.

  • Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the mixture with water and basify with sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from diethyl ether-petroleum ether to yield 2-amino-6-(trifluoromethoxy)benzothiazole.[3]

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the wells.

  • Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[4][5]

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and aqueous phases.

  • Securely cap the vial and shake it for a sufficient time to allow for equilibration (e.g., 1-24 hours).

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from each phase for analysis.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.[6][7]

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic interactions makes it a valuable substituent for overcoming common challenges in drug development. As synthetic methodologies for its introduction continue to improve, the prevalence of the trifluoromethoxy group in clinically successful drugs is likely to increase, further solidifying its importance in the future of medicine.

References

The Synthetic Versatility of Nitroaromatic Compounds: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and application of nitroaromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile building blocks in modern organic chemistry.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are fundamental precursors in the synthesis of a vast array of functional molecules, including pharmaceuticals, dyes, agrochemicals, and materials.[1][2][3] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, enabling a diverse range of chemical transformations.[4][5] This guide provides a detailed overview of the core synthetic applications of nitroaromatic compounds, complete with quantitative data, experimental protocols, and mechanistic visualizations to facilitate their practical application in the laboratory.

Reduction of Nitroaromatics: A Gateway to Aromatic Amines

The reduction of the nitro group to an amino group is one of the most significant and widely utilized transformations in organic synthesis, as aromatic amines are crucial intermediates in the pharmaceutical and chemical industries.[6][7][8] A variety of methods have been developed to achieve this conversion, ranging from classical metal-acid systems to modern catalytic hydrogenation.

Metal-Mediated Reductions

Historically, metals such as tin, iron, and zinc in acidic media have been employed for the reduction of nitroarenes.[1][6] Tin(II) chloride (SnCl2) remains a popular choice due to its effectiveness and tolerance of various functional groups.[9][10]

Table 1: Metal-Mediated Reduction of Various Nitroarenes to Anilines

EntrySubstrateReducing SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1NitrobenzeneSnCl₂·2H₂OEthanol78295[11]
24-NitrotolueneSnCl₂·2H₂OEthanol782.593[11]
32,4-DinitrotolueneSnCl₂·2H₂OEthanol78485 (diamine)[11]
44-NitrobenzaldehydeSnCl₂·2H₂OEthanol78390[11]
54-ChloronitrobenzeneIron / Acetic AcidEthanol1002.592[11]
62-NitrophenolIron / NH₄ClEthanol/Water80388[11]
73-Nitrobenzoic AcidIron / Acetic AcidWater100485[11]

Experimental Protocol: Reduction of Nitrobenzene to Aniline with Tin(II) Chloride [6][9]

  • In a round-bottom flask equipped with a reflux condenser, dissolve nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide to dissolve the tin salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield aniline.

  • Purify the product by distillation or column chromatography if necessary.

G General Workflow for Metal-Mediated Nitroarene Reduction start Start: Nitroarene in Solvent add_reagents Add Metal Reductant (e.g., SnCl2 or Fe) and Acid/Salt start->add_reagents heat Heat to Reflux add_reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Base Quench) monitor->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product Final Product: Aniline purification->product G Mechanism of Nucleophilic Aromatic Substitution (SNAr) sub Substrate (e.g., 1-Chloro-2,4-dinitrobenzene) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) nuc->mc prod Product mc->prod - LG⁻ (Elimination) lg Leaving Group (LG⁻) G Catalytic Cycle for Pd-Catalyzed C-H Arylation pd0 Pd(0)L_n pd2_oa Ar-Pd(II)-X(L_n) pd0->pd2_oa Oxidative Addition pd2_cmd Cyclometalated Pd(II) Intermediate pd2_oa->pd2_cmd Concerted Metalation- Deprotonation (CMD) pd4 Pd(IV) Intermediate pd2_cmd->pd4 Oxidation pd4->pd0 Reductive Elimination product Ortho-Arylated Nitroarene pd4->product sub Nitroarene sub->pd2_cmd aryl_halide Ar-X aryl_halide->pd2_oa G Metabolic Activation Pathway of Nitroaromatic Drugs drug Nitroaromatic Drug (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) drug->nitroso Nitroreductase (2e⁻ reduction) hydroxylamine Hydroxylamino Intermediate (Ar-NHOH) nitroso->hydroxylamine Nitroreductase (2e⁻ reduction) amine Amino Metabolite (Ar-NH₂) hydroxylamine->amine Nitroreductase (2e⁻ reduction) adducts Covalent Adducts hydroxylamine->adducts Electrophilic Attack macromolecules Biological Macromolecules (DNA, Proteins) macromolecules->adducts effects Cytotoxicity & Therapeutic Effect adducts->effects

References

5-Nitro-2-(trifluoromethoxy)aniline: A Technical Overview of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that holds considerable interest as a building block in medicinal chemistry and drug discovery. The presence of both a nitro group and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and physicochemical properties that are highly desirable in the design of novel therapeutic agents. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile, while the nitro group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway, and its significance as a precursor in the development of advanced pharmaceutical compounds.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to significantly modulate the properties of bioactive molecules. It can enhance lipophilicity, which aids in cell membrane permeability, and improve metabolic stability by blocking potential sites of enzymatic oxidation. When combined with a nitroaniline core, as in this compound, the resulting molecule is a highly valuable intermediate for the synthesis of a diverse array of complex organic compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, providing a key reactive site for the introduction of further diversity and complexity in a drug scaffold.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 158579-82-9[]
Molecular Formula C₇H₅F₃N₂O₃[]
Molecular Weight 222.12 g/mol []
Appearance Solid[]
Purity ≥98%[]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg
Storage Temperature Room temperature, in dark, inert atmosphere[]
InChI Key QMEGHVYHZCJNOH-UHFFFAOYSA-N[]

Safety Information:

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Manufacturing

Plausible Experimental Protocol: Nitration of 2-(trifluoromethoxy)aniline

This hypothetical protocol is based on general nitration procedures for aromatic compounds.

Materials:

  • 2-(trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the mixture with a sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction times, temperatures, and purification methods.

Below is a conceptual workflow for the synthesis.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-(trifluoromethoxy)aniline reaction Nitration (H₂SO₄, HNO₃) start->reaction 1. Add to acid product This compound reaction->product 2. Nitrating mixture

Caption: Conceptual workflow for the synthesis of this compound.

Significance in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic, electron-withdrawing substituent that can significantly enhance the drug-like properties of a molecule. Its introduction can lead to:

  • Increased Lipophilicity: Facilitates passage through biological membranes.

  • Enhanced Metabolic Stability: The C-F bonds are strong and resistant to enzymatic cleavage, which can prolong the drug's half-life.

  • Modulation of pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Synthetic Utility of the Nitroaniline Scaffold

The nitroaniline core of the molecule provides two key points for synthetic modification:

  • Reduction of the Nitro Group: The nitro group can be easily reduced to a primary amine (-NH₂). This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build more complex structures.

  • Functionalization of the Amino Group: The existing amino group can also be a site for further chemical transformations.

This dual functionality allows for the creation of a diverse library of compounds from a single starting material.

The general workflow for utilizing this building block in drug discovery is depicted below.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C Diamino Intermediate B->C D Coupling Reactions (Amide, Urea, etc.) C->D E Diverse Library of Drug Candidates D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound F->G

References

IUPAC name for 5-Nitro-2-(trifluoromethoxy)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and a building block for pharmaceutical development. The document details its chemical properties, outlines a plausible synthetic protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. This information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine featuring three key functional groups: an aniline moiety, a nitro group, and a trifluoromethoxy group. These groups impart specific chemical and physical characteristics that are highly valuable in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[1][2]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[3][]
CAS Number 158579-82-9[3][5][6][7]
Molecular Formula C₇H₅F₃N₂O₃[5]
Molecular Weight 222.12 g/mol [3][8]
InChI 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2[3][8]
InChIKey QMEGHVYHZCJNOH-UHFFFAOYSA-N[3][][8]

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)OC(F)(F)F[] |

Table 2: Physicochemical and Safety Data

Property Value
Physical Form Solid[3][8]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg[7][8]
Purity ≥98%[3][8]
Storage Room temperature, keep in a dark place, under inert atmosphere.[3]
Signal Word Warning[3][8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][8]

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][8] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol:

This protocol is a generalized adaptation for the synthesis of the target compound.

  • Preparation of Precursor: The synthesis would begin with a suitably substituted N-(2-hydroxy-4-nitrophenyl)acetamide. This precursor is essential for the subsequent trifluoromethylation and rearrangement steps.

  • O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide precursor is reacted with a trifluoromethylating agent in an appropriate solvent system. This step introduces the -OCF₃ group onto the hydroxylamine oxygen.

  • Thermal Rearrangement: The resulting intermediate is subjected to thermal conditions, which induces an intramolecular migration of the -OCF₃ group to the ortho position on the aromatic ring, yielding the N-acetylated version of the target compound.

  • Deprotection: The acetyl protecting group on the aniline nitrogen is removed under standard hydrolysis conditions (acidic or basic) to yield the final product, this compound.

  • Purification: The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve high purity (≥98%).

Below is a diagram illustrating the logical workflow for this synthetic process.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A N-Aryl-N-hydroxyacetamide Precursor B Step 1: O-Trifluoromethylation (Reagents: Trifluoromethylating Agent, Base) A->B C Intermediate Product B->C D Step 2: Thermal Intramolecular OCF3 Migration C->D E N-Acetylated Product D->E F Step 3: Hydrolysis (Deprotection of Amine) E->F G Crude Product F->G H Filtration & Solvent Removal G->H Workup I Column Chromatography H->I J Final Product: This compound I->J

A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development and Medicinal Chemistry

Aniline derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents, from early sulfa drugs to advanced targeted cancer therapies.[11] The specific functional groups on this compound make it a particularly interesting building block for drug design.

  • Trifluoromethoxy Group (-OCF₃): This moiety significantly impacts a molecule's physicochemical properties. It is a highly lipophilic group that can improve a drug's ability to cross cell membranes. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[1]

  • Aniline Moiety: The amino group provides a versatile synthetic handle for further functionalization, allowing for the construction of larger, more complex molecules. It is a key component in many kinase inhibitors, which are crucial in oncology.[11]

  • Nitro Group (-NO₂): The nitroaromatic group can serve as a bioreductive trigger. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive species that are cytotoxic, making it a valuable component for hypoxia-activated prodrugs.[12][13]

A drug candidate derived from this compound could potentially function as a kinase inhibitor. The diagram below illustrates a hypothetical mechanism where such a drug inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Activates ras RAS rtk->ras drug Aniline-Derived Inhibitor drug->rtk Inhibits ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cell Proliferation, Survival tf->response

Inhibition of an RTK signaling pathway by a hypothetical drug derived from the title compound.

References

Potential Research Areas for 5-Nitro-2-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group amenable to reduction and a trifluoromethoxy group that can enhance metabolic stability and cell permeability, positions it as an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This technical guide explores potential research avenues for this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents. Detailed physicochemical properties, a proposed synthetic pathway, and key experimental protocols are provided to facilitate further investigation into this promising molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic and biological research.

PropertyValueReference
CAS Number 126147-75-9
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid[1]
Purity ≥98%[1]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
IUPAC Name This compound[1]
InChI Key QMEGHVYHZCJNOH-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

Synthesis_Workflow Proposed Synthesis Workflow cluster_start Starting Material cluster_reaction1 Trifluoromethylation cluster_product Final Product Start 2-Amino-4-nitrophenol React1 Reaction with a trifluoromethylating agent (e.g., Sodium trifluoromethanesulfinate) Start->React1 Step 1 Product This compound React1->Product Step 2

A proposed high-level workflow for the synthesis of this compound.
Key Synthetic Transformations

The primary reactivity of this compound centers around its two functional groups: the nitro group and the amino group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂ or Fe/HCl). This transformation yields 2-(trifluoromethoxy)benzene-1,4-diamine, a valuable intermediate for further functionalization.

  • Reactions of the Amino Group: The primary amine is a versatile functional handle for a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Potential Research Area 1: Kinase Inhibitors for Oncology

The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates, while the aniline scaffold is a common feature in many kinase inhibitors. These characteristics suggest that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.

Rationale

Many clinically approved kinase inhibitors feature an aniline or anilino-pyrimidine core structure that interacts with the ATP-binding pocket of the kinase. The trifluoromethoxy substituent can provide advantageous properties such as increased lipophilicity, which may improve membrane permeability and oral bioavailability.

Proposed Research Workflow

Kinase_Inhibitor_Workflow Kinase Inhibitor Development Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Reduction Reduction of Nitro Group Start->Reduction Coupling Coupling with Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Reduction->Coupling Library Library of Analogs Coupling->Library KinaseAssay Kinase Inhibition Assays Library->KinaseAssay CellAssay Cell-Based Proliferation Assays KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo Tox Toxicology and PK/PD Studies InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

A workflow for the development of kinase inhibitors from the core molecule.
Potential Signaling Pathways to Target

Derivatives of this compound could be designed to target various kinase signaling pathways implicated in cancer, such as:

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth.

  • VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.

Signaling_Pathway Potential Kinase Signaling Pathway Inhibition cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling RTK e.g., EGFR, VEGFR RAS RAS RTK->RAS Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

A diagram of a generic receptor tyrosine kinase signaling pathway.

Potential Research Area 2: Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The presence of the nitro group in this compound, combined with the trifluoromethoxy group that can enhance cellular uptake, makes it an interesting scaffold for the development of new antibacterial and antifungal drugs.[3][4]

Rationale

The antimicrobial activity of nitroaromatic compounds often stems from the bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components. The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell wall and membrane.

Proposed Research Workflow

Antimicrobial_Workflow Antimicrobial Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Start This compound Derivatization Derivatization of Amino Group Start->Derivatization Library Library of Analogs Derivatization->Library MIC Minimum Inhibitory Concentration (MIC) Assays Library->MIC MBC Minimum Bactericidal Concentration (MBC) Assays MIC->MBC MOA Mechanism of Action Studies MBC->MOA Toxicity Cytotoxicity Assays MOA->Toxicity InVivo In Vivo Efficacy Models Toxicity->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

A workflow for the discovery of antimicrobial agents from the core molecule.

Experimental Protocols

General Protocol for Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethoxy)benzene-1,4-diamine.

  • Purify the product by column chromatography on silica gel.

General Protocol for Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase

  • Peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the kinase and the peptide/protein substrate.

  • Add the test compound dilutions to the wells and incubate for a predetermined time.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its versatile reactivity and the advantageous properties conferred by the trifluoromethoxy group make it an attractive starting point for the synthesis of kinase inhibitors for cancer therapy and new antimicrobial agents to combat infectious diseases. The experimental protocols and research workflows outlined in this guide provide a framework for scientists and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to unlock its therapeutic promise.

References

The Trifluoromethoxy Group as a Potent Electron-Withdrawing Modulator on the Aniline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing substituents has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic properties and profound impact on molecular characteristics. When appended to the aniline scaffold, a prevalent motif in pharmaceuticals and functional materials, the -OCF3 group acts as a strong electron-withdrawing entity, significantly modulating the physicochemical and pharmacological profile of the parent molecule. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethoxy group on aniline, presenting key quantitative data, detailed experimental methodologies for their determination, and a logical framework to understand these structure-property relationships. The insights provided herein are intended to aid researchers in the rational design of novel aniline derivatives with tailored properties for applications in drug discovery and materials development.[1]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the trifluoromethoxy group is quantitatively described by its effect on the basicity of the aniline nitrogen (pKa) and by its Hammett substituent constants (σ). The -OCF3 group decreases the pKa of the anilinium ion, indicating a reduction in the basicity of the lone pair of electrons on the nitrogen atom. This is a direct consequence of the inductive and resonance effects of the substituent.

The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. In this equation, K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, ρ is a reaction constant, and σ is the substituent constant. A positive σ value signifies an electron-withdrawing group.

Below is a summary of the key quantitative data for trifluoromethoxy-substituted anilines:

CompoundpKa of Conjugate AcidHammett Constant
Aniline4.6-
3-(Trifluoromethoxy)anilineValue not explicitly found in search resultsσm : 0.40
4-(Trifluoromethoxy)aniline3.73[2][3]σp : 0.35

Note: The pKa value for 3-(trifluoromethoxy)aniline was not explicitly available in the searched literature. The Hammett constants indicate a significant electron-withdrawing effect in both the meta and para positions, with the inductive effect being dominant.[4]

Experimental Protocols

Accurate determination of the physicochemical parameters of novel compounds is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for the experimental determination of pKa values of trifluoromethoxy-substituted anilines.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[5][6]

Materials and Equipment:

  • Potentiometer with a combined pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • The trifluoromethoxy-substituted aniline sample

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[5][6]

  • Sample Preparation: Accurately weigh a sufficient amount of the trifluoromethoxy-substituted aniline to prepare a solution of approximately 1 mM concentration. Dissolve the sample in deionized water. If solubility is an issue, a co-solvent such as ethanol may be used, and the pKa value should be reported with the solvent composition.

  • Titration Setup: Place a 20 mL aliquot of the sample solution into the titration vessel. Add the magnetic stir bar and place the vessel on the magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[5][6]

  • Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is stable at approximately 1.8-2.0.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

  • Replication: Perform at least three titrations for each compound to ensure the reliability of the results. Calculate the average pKa and the standard deviation.[5][6]

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and thus the pKa can be calculated.[7][8]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa of the analyte

  • The trifluoromethoxy-substituted aniline sample

  • Deionized water

Procedure:

  • Spectral Scans: Prepare two solutions of the trifluoromethoxy-substituted aniline at a suitable concentration in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Scan the absorbance of these solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the aniline.

  • Sample Preparation for Titration: Prepare a series of solutions of the aniline at a constant concentration in the buffer solutions of varying, precisely known pH values.

  • Absorbance Measurements: Measure the absorbance of each buffered solution at the selected λmax.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where:

    • A is the absorbance of the solution at a given pH.

    • Aᵢ is the absorbance of the fully ionized (deprotonated) species.

    • Aₙ is the absorbance of the neutral (protonated) species. A plot of log[(A - Aᵢ) / (Aₙ - A)] versus pH will yield a straight line with an intercept on the pH axis equal to the pKa.

  • Replication: Repeat the measurements at least three times to ensure accuracy and precision.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical relationship between the trifluoromethoxy substituent and its effect on the physicochemical properties of aniline, as well as a typical experimental workflow for determining the pKa.

Electron_Withdrawing_Effect substituent Trifluoromethoxy (-OCF3) Group inductive Strong Inductive Effect (-I) substituent->inductive resonance Weak Resonance Effect (+R) substituent->resonance ewg Overall Electron-Withdrawing Nature inductive->ewg resonance->ewg basicity Decreased Basicity of Aniline Nitrogen ewg->basicity pka Lower pKa of Anilinium Ion basicity->pka reactivity Modulated Chemical Reactivity basicity->reactivity

Logical flow of the -OCF3 group's effect on aniline.

pKa_Determination_Workflow start Start: Synthesize/Obtain Trifluoromethoxy-Aniline prep Prepare Analyte Solution (e.g., 1 mM) start->prep potentiometry Potentiometric Titration prep->potentiometry spectrophotometry UV-Vis Spectrophotometry prep->spectrophotometry titrate Titrate with Standard Acid/Base potentiometry->titrate prep_buffers Prepare Buffered Solutions of Varying pH spectrophotometry->prep_buffers measure_ph Record pH vs. Titrant Volume titrate->measure_ph plot_curve Plot Titration Curve measure_ph->plot_curve analyze_curve Determine pKa from Inflection Point plot_curve->analyze_curve end End: Report Average pKa ± SD analyze_curve->end measure_abs Measure Absorbance at λmax prep_buffers->measure_abs plot_abs Plot Absorbance vs. pH measure_abs->plot_abs calculate_pka Calculate pKa using Henderson-Hasselbalch Equation plot_abs->calculate_pka calculate_pka->end

Experimental workflow for pKa determination.

Conclusion

The trifluoromethoxy group exerts a significant electron-withdrawing effect on the aniline ring, primarily through a strong inductive effect. This leads to a quantifiable decrease in the basicity of the aniline nitrogen, as evidenced by lower pKa values and positive Hammett constants. These electronic modifications are critical in the field of drug development, where tuning the pKa of a molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.[1] The detailed experimental protocols provided in this guide offer a reliable framework for researchers to accurately characterize newly synthesized trifluoromethoxy-substituted anilines. A thorough understanding and precise measurement of these fundamental physicochemical properties are indispensable for the rational design of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Nitro-2-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy and nitro functional groups offer unique electronic and lipophilic properties, making this compound a key building block in medicinal chemistry.

The proposed synthesis is a three-step process commencing with the protection of the amino group of 2-(trifluoromethoxy)aniline by acetylation. This is followed by the regioselective nitration of the aromatic ring and subsequent deprotection to yield the target compound.

Physicochemical Properties

PropertyValue
CAS Number 158579-82-9
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid
Purity >98% (typical)
Storage 4°C, protect from light

Experimental Protocols

Step 1: Synthesis of N-(2-(trifluoromethoxy)phenyl)acetamide (Acetylation)

This initial step protects the amine group to prevent oxidation and to direct the subsequent nitration.

  • Materials:

    • 2-(trifluoromethoxy)aniline

    • Acetic anhydride

    • Sodium acetate

    • Water

    • 125-mL Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Heating mantle or hot plate

  • Procedure:

    • In a 125-mL Erlenmeyer flask, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in water.

    • Add sodium acetate (1.5 equivalents) and stir until dissolved.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Continue stirring in the ice bath for 30 minutes and then at room temperature for 1 hour.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product, N-(2-(trifluoromethoxy)phenyl)acetamide, under vacuum.

Step 2: Synthesis of N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide (Nitration)

This step introduces the nitro group onto the aromatic ring.

  • Materials:

    • N-(2-(trifluoromethoxy)phenyl)acetamide

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve N-(2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0-5°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes based on the acetanilide) in a separate flask, keeping the temperature below 10°C.

    • Slowly add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0 and 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral.

    • Dry the crude product, N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

The final step removes the acetyl protecting group to yield the desired product.

  • Materials:

    • N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide

    • Concentrated sulfuric acid

    • Water

    • Sodium hydroxide solution (50%)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • Place N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) in a round-bottom flask.

    • Add a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄).

    • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Neutralize the solution by slowly adding 50% sodium hydroxide solution until the pH is approximately 7-8, keeping the mixture cool in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

    • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the expected (estimated) quantitative data for the synthesis protocol. Actual results may vary depending on experimental conditions.

StepReactantProductMolar Ratio (Reactant:Reagent)SolventReaction Time (hours)Temperature (°C)Expected Yield (%)
1. Acetylation 2-(trifluoromethoxy)anilineN-(2-(trifluoromethoxy)phenyl)acetamide1 : 1.1 (Acetic Anhydride)Water1.50 to RT90-95
2. Nitration N-(2-(trifluoromethoxy)phenyl)acetamideN-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide1 : 1.1 (Nitric Acid)Sulfuric Acid20-575-85
3. Hydrolysis N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamideThis compound-70% Sulfuric Acid1-2Reflux85-95

Synthesis Workflow

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow Start 2-(trifluoromethoxy)aniline Step1 Step 1: Acetylation Start->Step1 Acetic Anhydride, Sodium Acetate Intermediate1 N-(2-(trifluoromethoxy)phenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO₃, H₂SO₄ Intermediate2 N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 H₂SO₄, H₂O, then NaOH End This compound Step3->End

Caption: Three-step synthesis of this compound.

Application Notes and Protocols for the Preparation of Ortho-Trifluoromethoxylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (OCF3) group is a critical substituent in modern medicinal chemistry and agrochemistry. Its unique electronic properties, including high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, the regioselective introduction of the OCF3 group, particularly at the ortho position of aniline derivatives, has been a significant synthetic challenge.[1][2][3][4][5] This document provides a detailed protocol for a robust and versatile two-step method for the preparation of ortho-trifluoromethoxylated aniline derivatives. The methodology relies on an initial O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermally induced intramolecular OCF3 migration.[1][5] This approach is noted for its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[1][4][5]

Principle and Workflow

The overall synthetic strategy involves three main stages:

  • Precursor Synthesis: A substituted nitroarene is reduced to the corresponding N-arylhydroxylamine, which is then acetylated to form the N-aryl-N-hydroxyacetamide.

  • O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide is reacted with an electrophilic trifluoromethylating reagent, such as Togni reagent II, to yield the N-aryl-N-(trifluoromethoxy)acetamide intermediate. This step is believed to proceed through a radical-mediated process.[1]

  • Ortho-OCF3 Migration: The isolated N-aryl-N-(trifluoromethoxy)acetamide is heated in a suitable solvent, typically nitromethane, to induce an intramolecular rearrangement, affording the desired ortho-trifluoromethoxylated aniline derivative with high regioselectivity.[1][6]

The migration step is proposed to occur via a thermally induced heterolytic cleavage of the N-OCF3 bond, generating a tight ion pair of a nitrenium ion and trifluoromethoxide. Subsequent recombination at the ortho position and tautomerization yields the final product.[1]

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: O-Trifluoromethylation cluster_2 Stage 3: Ortho-OCF3 Migration Nitroarene Substituted Nitroarene Hydroxylamine N-Arylhydroxylamine Nitroarene->Hydroxylamine Reduction Precursor N-Aryl-N-hydroxyacetamide Hydroxylamine->Precursor Acetylation Intermediate N-Aryl-N-(trifluoromethoxy)acetamide Precursor->Intermediate Togni Reagent II, Cs2CO3, CHCl3, RT Product ortho-Trifluoromethoxylated Aniline Derivative Intermediate->Product Nitromethane, Heat (e.g., 120 °C)

Caption: Overall workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the key OCF3-migration step for a variety of substituted N-aryl-N-(trifluoromethoxy)acetamides. The data demonstrates the method's tolerance to various functional groups.

EntrySubstrate (R group)ProductTemp. (°C)Time (h)Yield (%)
14-CO2MeMethyl 4-acetamido-3-(trifluoromethoxy)benzoate1202085
24-CN4-Acetamido-3-(trifluoromethoxy)benzonitrile1202482
34-Ac1-(4-Acetamido-3-(trifluoromethoxy)phenyl)ethan-1-one1202488
44-ClN-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide801292
54-BrN-(4-Bromo-2-(trifluoromethoxy)phenyl)acetamide801295
64-FN-(4-Fluoro-2-(trifluoromethoxy)phenyl)acetamide801291
74-CF3N-(4-(Trifluoromethyl)-2-(trifluoromethoxy)phenyl)acetamide1404875
83-CO2MeMethyl 3-acetamido-2-(trifluoromethoxy)benzoate1202478
9HN-(2-(Trifluoromethoxy)phenyl)acetamide801293

Yields are for the isolated product after flash column chromatography for the OCF3-migration step.[1]

Experimental Protocols

The following protocols are based on the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate and are generalizable to other derivatives with minor modifications.[1]

Protocol 1: Precursor Synthesis - Methyl 4-(N-hydroxyacetamido)benzoate (1a)

This is a two-step process involving the reduction of the nitro group followed by acetylation.

1.1 Reduction of Methyl 4-nitrobenzoate

  • To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol, 1.00 equiv), 5% Rhodium on carbon (Rh/C, 159 mg, 0.300 mol% Rh), and a magnetic stir bar.

  • Seal the flask and replace the atmosphere with nitrogen gas using three vacuum-refill cycles.

  • Add 138 mL of anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

  • Add hydrazine monohydrate (1.47 mL, 30.4 mmol, 1.20 equiv) dropwise via syringe.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 4-(N-hydroxyamino)benzoate, which is used directly in the next step.

1.2 Acetylation of Methyl 4-(N-hydroxyamino)benzoate

  • Dissolve the crude hydroxylamine from the previous step in 138 mL of anhydrous diethyl ether (Et2O) in a nitrogen-flushed flask.

  • Cool the solution to 0 °C and stir for 15 minutes.

  • Prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol, 1.20 equiv) in 138 mL of anhydrous Et2O.

  • Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL/hr.

  • After the addition is complete, filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to afford methyl 4-(N-hydroxyacetamido)benzoate (1a). An isolated yield of 92% over the two steps has been reported.[1]

Protocol 2: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a)
  • Caution: Togni reagent II is sensitive to impact and friction. Use appropriate safety precautions.

  • Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1a) (2.00 g, 9.56 mmol, 1.00 equiv), cesium carbonate (Cs2CO3) (311 mg, 0.956 mmol, 10.0 mol%), and Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv) to an oven-dried 250 mL round-bottom flask with a magnetic stir bar.

  • Add 95.6 mL of dried and degassed chloroform (CHCl3). The exclusion of oxygen is critical for high yields.[1]

  • Seal the flask and stir the reaction mixture at 23 °C for 16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove any solids.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography (eluting with hexanes:dichloromethane) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a). A 95% isolated yield has been reported.[1]

Protocol 3: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF3-migration (3a)
  • Caution: Nitromethane can be explosive, especially when impure. Conduct the reaction behind a safety shield.

  • In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) (2.51 g, 9.05 mmol, 1.0 equiv), a magnetic stir bar, and 9.05 mL of nitromethane (MeNO2).

  • Securely cap the vessel and stir the mixture at 120 °C for 20 hours behind a safety shield.

  • Cool the reaction to room temperature.

  • Transfer the mixture to a round-bottom flask and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a). An 85% isolated yield has been reported.[1]

Proposed Reaction Mechanism

The OCF3-migration is a key step that dictates the regioselectivity of the final product. The proposed mechanism involves the formation of a nitrenium ion intermediate.

Mechanism Start N-Aryl-N-(trifluoromethoxy)acetamide IonPair [Nitrenium Ion-Trifluoromethoxide] (Tight Ion Pair) Start->IonPair Heat (Heterolytic N-O Cleavage) Intermediate Wheland-type Intermediate IonPair->Intermediate Recombination at ortho-position Product ortho-Trifluoromethoxylated Aniline Derivative Intermediate->Product Tautomerization (Aromatization)

Caption: Proposed mechanism for the thermally induced ortho-OCF3 migration.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of a variety of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks for the development of new pharmaceuticals and agrochemicals.[1][2] The operational simplicity and high functional group tolerance make this method accessible to a broad range of synthetic chemists.[1]

References

Application Notes and Protocols: The Strategic Use of 5-Nitro-2-(trifluoromethoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(trifluoromethoxy)aniline is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates. This functional group is of significant interest in drug design as it can enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both a nitro and an amino group on the aniline scaffold offers orthogonal reactivity, allowing for sequential chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor, exemplified by the creation of an analog of the multi-kinase inhibitor, Regorafenib.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for more complex molecules, particularly those targeting signaling pathways implicated in diseases such as cancer. The trifluoromethoxy group is a bioisostere for other functionalities and can improve a drug candidate's pharmacokinetic profile. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then be used in coupling reactions to build the final molecular scaffold.

Synthesis of a Regorafenib Analog: A Case Study

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis and oncogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, as well as the Raf-MEK-ERK signaling cascade. In this case study, we outline the synthesis of a Regorafenib analog where the 4-chloro-3-(trifluoromethyl)phenyl moiety is replaced with a 4-nitro-2-(trifluoromethoxy)phenyl group derived from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Amino-3-(trifluoromethoxy)aniline

This protocol details the reduction of the nitro group of this compound to form the corresponding amine, a crucial intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-(trifluoromethoxy)aniline.

Quantitative Data (Representative):

ParameterValue
Starting Material5.0 g (22.5 mmol)
Iron Powder7.5 g (134.3 mmol)
Ammonium Chloride1.4 g (27.0 mmol)
Solvent Volume100 mL (EtOH:H₂O, 3:1)
Reaction Time2.5 hours
Product Yield4.1 g
% Yield95%
Purity (by HPLC)>98%
Protocol 2: Synthesis of the Regorafenib Analog via Urea Formation

This protocol describes the coupling of the synthesized 4-Amino-3-(trifluoromethoxy)aniline with a key intermediate to form the final urea linkage of the Regorafenib analog.

Materials:

  • 4-Amino-3-(trifluoromethoxy)aniline (from Protocol 1)

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

Procedure:

  • Formation of the Isocyanate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the aniline solution via an addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (disappearance of N-H stretch of the primary amine and appearance of a strong isocyanate peak around 2250-2275 cm⁻¹).

  • Coupling Reaction: In a separate flask, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the isocyanate prepared in the previous steps to the solution of the picolinamide derivative at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, a precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/methanol or ethyl acetate/hexanes) to afford the desired Regorafenib analog.

Quantitative Data (Representative):

ParameterValue
4-Amino-3-(trifluoromethoxy)aniline2.0 g (10.4 mmol)
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide2.7 g (10.4 mmol)
Triphosgene1.2 g (4.16 mmol)
Triethylamine3.2 mL (22.9 mmol)
Solvent Volume (DCM)100 mL
Reaction Time16 hours
Product Yield3.9 g
% Yield78%
Purity (by HPLC)>99%

Visualizations

Experimental Workflow

G cluster_reduction Protocol 1: Nitro Reduction cluster_coupling Protocol 2: Urea Formation start1 This compound reagents1 Fe, NH4Cl EtOH/H2O, Reflux start1->reagents1 workup1 Filtration, Extraction, Drying, Concentration reagents1->workup1 product1 4-Amino-3-(trifluoromethoxy)aniline workup1->product1 start2 4-Amino-3-(trifluoromethoxy)aniline product1->start2 reagents2a Triphosgene, Et3N DCM, 0°C to RT start2->reagents2a intermediate Isocyanate Intermediate reagents2a->intermediate reagents2b DCM, RT intermediate->reagents2b start3 4-(4-amino-3-fluorophenoxy) -N-methylpicolinamide start3->reagents2b workup2 Filtration/Concentration, Purification reagents2b->workup2 product2 Regorafenib Analog workup2->product2

Caption: Workflow for the synthesis of a Regorafenib analog.

Signaling Pathways Targeted by Regorafenib and its Analogs

G cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR Raf Raf VEGFR->Raf PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Raf PDGFR->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Survival mTOR->Proliferation Regorafenib Regorafenib Analog Regorafenib->VEGFR Inhibition Regorafenib->PDGFR Inhibition Regorafenib->Raf Inhibition

Caption: Inhibition of key signaling pathways by Regorafenib analogs.

Conclusion

This compound is a valuable and strategic building block for the synthesis of novel pharmaceutical compounds, particularly in the area of oncology. Its utility is demonstrated in the plausible synthesis of a Regorafenib analog, highlighting how the trifluoromethoxy group can be incorporated to potentially modulate the pharmacokinetic and pharmacodynamic properties of a known drug scaffold. The provided protocols offer a foundational methodology for researchers to explore the synthesis of new chemical entities using this versatile intermediate.

Application Notes: 5-Nitro-2-(trifluoromethoxy)aniline as a Key Intermediate in the Synthesis of Novel Phenylpyrazole Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitro-2-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final active ingredient, potentially leading to improved efficacy and better penetration into target organisms. The nitro and amine functionalities on the aniline ring offer versatile handles for a variety of chemical transformations, making it an attractive starting material for the construction of complex herbicidal, insecticidal, and fungicidal molecules.

This document outlines the application of this compound as a key building block in the synthesis of a hypothetical phenylpyrazole herbicide, herein designated as GeminiHerb-52 . Phenylpyrazole herbicides are known to be effective against a broad spectrum of weeds. The protocols and data presented are representative and intended to guide researchers in the development of new agrochemical entities based on this intermediate.

Hypothetical Agrochemical Profile: GeminiHerb-52

Chemical Name: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-((2-(trifluoromethoxy)-5-nitrophenyl)amino)-1H-pyrazole-4-carbonitrile

Mode of Action (Hypothesized): Protoporphyrinogen oxidase (PPO) inhibitor. PPO inhibitors block the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption and plant death.

Data Presentation

The following table summarizes the hypothetical herbicidal efficacy of GeminiHerb-52 against common agricultural weeds.

Weed Species Common Name Growth Stage IC50 (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed2-4 leaf15
Chenopodium albumLamb's Quarters2-4 leaf25
Setaria faberiGiant Foxtail2-3 leaf40
Abutilon theophrastiVelvetleaf2-4 leaf20

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-(trifluoromethoxy)phenylhydrazine (Intermediate 1)

Objective: To convert the aniline group of this compound to a hydrazine, a key step for the formation of the pyrazole ring.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (45 mmol) of this compound in 50 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 3.4 g (49.5 mmol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate 500 mL beaker, prepare a solution of 30.5 g (135 mmol) of tin(II) chloride dihydrate in 60 mL of concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12), keeping the temperature below 20 °C with an ice bath.

  • Extract the resulting mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Nitro-2-(trifluoromethoxy)phenylhydrazine.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Synthesis of GeminiHerb-52

Objective: To construct the final phenylpyrazole herbicide by reacting the hydrazine intermediate with a suitable precursor.

Materials:

  • 5-Nitro-2-(trifluoromethoxy)phenylhydrazine (Intermediate 1)

  • (2-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazono)malononitrile

  • Ethanol

  • Triethylamine

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g (21 mmol) of 5-Nitro-2-(trifluoromethoxy)phenylhydrazine in 40 mL of ethanol.

  • Add 6.5 g (21 mmol) of (2-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazono)malononitrile to the solution.

  • Add 3.0 mL (21 mmol) of triethylamine to the mixture.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure GeminiHerb-52.

Visualizations

Synthesis_Workflow Start This compound Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Step 1 Reduction Reduction (SnCl2) Diazotization->Reduction Step 2 Intermediate1 5-Nitro-2-(trifluoromethoxy)phenylhydrazine Reduction->Intermediate1 Step 3 Cyclization Cyclization with malononitrile derivative Intermediate1->Cyclization Step 4 FinalProduct GeminiHerb-52 Cyclization->FinalProduct Step 5

Caption: Synthetic workflow for GeminiHerb-52.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll GeminiHerb GeminiHerb-52 GeminiHerb->PPO Inhibits Cell_Damage Cell Membrane Damage ROS->Cell_Damage Causes

Caption: Mode of action of GeminiHerb-52.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Nitro-2-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 5-Nitro-2-(trifluoromethoxy)aniline derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro and trifluoromethoxy substituents. The protocols outlined below are based on established methodologies for structurally related and electronically similar aryl halides and anilines.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. For derivatives of this compound, which are electron-deficient aromatic systems, specific considerations in catalyst selection, ligand choice, and reaction conditions are crucial for achieving high yields and minimizing side reactions. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups can significantly impact the reactivity of the aryl halide, generally making the oxidative addition step of the catalytic cycle more favorable.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: General Reaction Parameters

While specific quantitative data for Suzuki coupling reactions of this compound derivatives is not extensively published, the following table summarizes typical conditions that have proven effective for structurally analogous electron-deficient anilines, such as bromo- and chloroanilines bearing trifluoromethyl or nitro groups. These parameters serve as an excellent starting point for optimization.

ParameterRecommended Reagents and ConditionsNotes
Aryl Halide 4-Bromo-5-nitro-2-(trifluoromethoxy)aniline or 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline (1.0 equiv)Bromides are generally more reactive than chlorides.
Boronic Acid Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 2.0 equiv)Pinacol esters can offer greater stability and reduce homocoupling.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) (1-5 mol%)For challenging couplings, advanced catalyst systems are recommended.
Ligand PPh₃, dppf, SPhos, XPhos, cataCXium® A (2-10 mol%)Ligand choice is critical for catalyst stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)The choice of base can significantly influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFSolvent choice depends on the solubility of the reactants.
Temperature 80 - 120 °CHigher temperatures may be necessary for less reactive coupling partners.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and degradation of the catalyst.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. Note: This protocol should be optimized for each specific substrate combination.

Materials:
  • Halogenated this compound (e.g., 4-Bromo-5-nitro-2-(trifluoromethoxy)aniline) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (3 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex Ar¹-X Transmetalation Transmetalation PdII_Diorgano Ar¹-Pd(II)L₂-Ar² PdII_Complex->PdII_Diorgano Ar²-B(OR)₂ Base PdII_Diorgano->Pd0 Ar¹-Ar² RedElim Reductive Elimination Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base Product Ar¹-Ar² Ar1X_label Ar¹-X = Halogenated this compound derivative Ar2B_label Ar²-B(OR)₂ = Arylboronic acid/ester Experimental_Workflow arrow arrow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Heating & Stirring (e.g., 100 °C, 2-24h) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H Reaction_Components Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (5-Nitro-2-(trifluoromethoxy) aniline derivative) Aryl_Halide->Suzuki_Coupling Boronic_Acid Organoboron Reagent (Arylboronic acid/ester) Boronic_Acid->Suzuki_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Suzuki_Coupling Ligand Ligand (e.g., SPhos, XPhos) Ligand->Catalyst complexes with Base Base (e.g., K₂CO₃, K₃PO₄) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Suzuki_Coupling

Application Notes and Protocols for the Analytical Characterization of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Nitro-2-(trifluoromethoxy)aniline is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are essential for quality control, regulatory submissions, and research and development.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Expected ¹H, ¹³C, and ¹⁹F NMR Spectral Data:

Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds, such as 2-Amino-5-nitrobenzotrifluoride. Actual experimental values may vary.

Technique Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMRH-37.8 - 8.2d~9.0
H-47.5 - 7.9dd~9.0, ~2.5
H-67.0 - 7.4d~2.5
-NH₂4.5 - 5.5br s-
¹³C NMRC-1 (-NH₂)145 - 150s-
C-2 (-OCF₃)140 - 145q~2-5
C-3125 - 130s-
C-4120 - 125s-
C-5 (-NO₂)140 - 145s-
C-6115 - 120s-
-OCF₃120 - 125q~260
¹⁹F NMR-OCF₃-58 to -62s-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Use a fluorine-observe probe.

    • Set the spectral width to cover the expected range for the trifluoromethoxy group.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Stretching1450 - 1600
N-O (nitro)Asymmetric stretching1500 - 1550
Symmetric stretching1300 - 1350
C-O-C (ether)Stretching1200 - 1300
C-F (trifluoromethoxy)Stretching1100 - 1250

Experimental Protocol: IR Spectroscopy (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region.

Expected UV-Vis Absorption:

Solvent Expected λmax (nm)
Methanol or Ethanol250 - 400

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution to determine the linear range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve of absorbance versus concentration at λmax.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for the analysis of nitroaniline compounds.

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at a suitable wavelength (determined by UV-Vis analysis)

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention time and peak area of the main component. Purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar aniline compounds to improve peak shape and thermal stability.[1][2]

Typical GC Method Parameters:

Parameter Condition
Column AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[3]
Carrier Gas Helium at a constant flow of 3.0 psi[3]
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Oven Program Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min[3]
Injection Mode Splitless

Experimental Protocol: GC Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Condition the GC column and set the instrument parameters as described above.

  • Analysis: Inject 1 µL of the sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound and determine its retention time and peak area for purity assessment.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. It is typically coupled with a chromatographic technique (GC-MS or LC-MS).

Expected Mass Spectrometry Data:

Technique Ionization Mode Expected m/z
GC-MSElectron Ionization (EI)Molecular Ion [M]⁺ at m/z 222.12. Characteristic fragments from the loss of -NO₂, -OCF₃, and other groups.
LC-MSElectrospray Ionization (ESI)Protonated molecule [M+H]⁺ at m/z 223.13.

Experimental Protocol: GC-MS Analysis

  • GC Conditions: Use the GC parameters outlined in the GC section.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point and decomposition temperature.

Expected Thermal Properties:

Technique Parameter Expected Value
DSCMelting Point (Onset)Dependent on purity, but expected for a crystalline solid.
TGADecomposition TemperatureExpected to be stable up to a certain temperature, followed by decomposition.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan for DSC or a platinum/ceramic pan for TGA.

  • DSC Protocol:

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

  • TGA Protocol:

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to approximately 600 °C.

    • Record the weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature.

Visualization of Workflows

Analytical_Workflow

Chromatographic_Analysis_Workflow

References

Application Notes and Protocols for the NMR Analysis of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols and data interpretation guidelines for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-2-(trifluoromethoxy)aniline. The provided methodologies are intended to ensure high-quality, reproducible results for the structural characterization of this compound, which is of interest in medicinal chemistry and material science.

Introduction

This compound is an aromatic compound containing nitro, amine, and trifluoromethoxy functional groups.[][2] Due to the presence of these functionalities, it serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful technique for this purpose. This note describes the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this molecule.

Predicted NMR Spectral Data

Predicting the NMR spectra of this compound can be achieved by analyzing the substituent effects on the benzene ring. The trifluoromethoxy group (-OCF₃) at position 2 is an electron-withdrawing group, as is the nitro group (-NO₂) at position 5. The amine group (-NH₂) at position 1 is an electron-donating group. These electronic effects, along with spin-spin coupling, will determine the chemical shifts and multiplicities of the aromatic protons and carbons.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.30 - 7.50dJ(H3-H4) ≈ 9.0
H-47.90 - 8.10ddJ(H3-H4) ≈ 9.0, J(H4-H6) ≈ 2.5
H-67.60 - 7.80dJ(H4-H6) ≈ 2.5
NH₂4.0 - 6.0br s-

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are solvent-dependent. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)140 - 145
C-2 (C-OCF₃)145 - 150
C-3115 - 120
C-4125 - 130
C-5 (C-NO₂)140 - 145
C-6110 - 115
-OCF₃120 - 125 (q, ¹JCF ≈ 260 Hz)

Note: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocols

The following protocols outline the steps for sample preparation and data acquisition for ¹H and ¹³C NMR analysis.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.[3] DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine group.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Many deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

Table 3: ¹H NMR Acquisition Parameters.

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

Table 4: ¹³C NMR Acquisition Parameters.

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structure Confirmation: Compare the observed chemical shifts, multiplicities, and coupling constants with the predicted values to confirm the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking & Integration reference->peak_pick interpretation Spectral Interpretation peak_pick->interpretation structure Structure Confirmation interpretation->structure

Figure 1. Experimental workflow for NMR analysis.
Logical Relationship of Substituent Effects

The following diagram illustrates the influence of the substituents on the electron density of the aromatic ring, which in turn affects the NMR chemical shifts.

substituent_effects aniline This compound nh2 -NH₂ (Amine) ocf3 -OCF₃ (Trifluoromethoxy) no2 -NO₂ (Nitro) substituents Substituents effects Electronic Effects nmr NMR Parameters edg Electron Donating (Resonance) nh2->edg ewg_i Electron Withdrawing (Inductive) ocf3->ewg_i ewg_r Electron Withdrawing (Resonance & Inductive) no2->ewg_r shielding Increased Shielding (Upfield Shift) edg->shielding deshielding Decreased Shielding (Downfield Shift) ewg_i->deshielding ewg_r->deshielding

Figure 2. Substituent effects on NMR chemical shifts.

References

Reduction of the nitro group in 5-Nitro-2-(trifluoromethoxy)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reduction of 5-Nitro-2-(trifluoromethoxy)aniline

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the chemical reduction of the nitro group in this compound to synthesize 4-(trifluoromethoxy)benzene-1,3-diamine, a valuable diamine intermediate.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The target compound, this compound (CAS 158579-82-9), can be converted to 4-(trifluoromethoxy)benzene-1,3-diamine (CAS 873055-90-4).[3][4][5][6] The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity. This note details common and effective methods for this specific reduction.

Overview of Synthetic Pathways

The conversion of a nitroarene to an aniline is a well-established process that can be achieved through several reliable methods. The primary approaches include catalytic hydrogenation and metal-mediated reductions in acidic media.

  • Catalytic Hydrogenation: This is often the cleanest method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas.[7][8] The reaction is often high-yielding with a simple work-up that involves filtering off the catalyst.[9] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. Unstable hydroxylamine intermediates can sometimes form, posing a safety risk if they decompose exothermically.[9]

  • Metal-Mediated Reduction (Dissolving Metal): These methods are robust, scalable, and do not require high-pressure apparatus.[10]

    • Iron in Acid (Fe/HCl or Fe/AcOH): Known as the Béchamp reduction, this is a classic, cost-effective, and industrially common method.[10][11][12] The primary drawback is the formation of large quantities of iron oxide sludge, which can complicate product isolation.

    • Tin(II) Chloride (SnCl₂): This reagent is highly effective and often used for the selective reduction of nitro groups in the presence of other sensitive functionalities.[13][14] The reaction mechanism involves electron transfer from the Sn(II) salt.[15] A common challenge is the precipitation of tin salts during the basic work-up, which can lead to emulsions or make filtration difficult.[16]

Below is a general diagram illustrating the chemical transformation.

G start This compound (C₇H₅F₃N₂O₃) end 4-(trifluoromethoxy)benzene-1,3-diamine (C₇H₇F₃N₂O) start->end [Reduction] Common Methods: - H₂, Pd/C - SnCl₂, HCl - Fe, HCl/AcOH

Caption: Chemical reduction of the nitro group.

Data Presentation: Comparison of Reduction Methods

The following table summarizes common conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.

MethodReagents/CatalystSolvent(s)Typical Temperature (°C)Typical Time (h)Typical Yield (%)Advantages & Disadvantages
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/CMethanol, Ethanol, Ethyl Acetate25 - 502 - 12>90Pro: High yield, clean work-up. Con: Requires pressure equipment, flammable H₂ gas.[9]
Tin(II) Chloride Reduction SnCl₂·2H₂O, conc. HClEthanol, Ethyl Acetate70 - 80 (Reflux)1 - 485 - 95Pro: High chemoselectivity, no pressure needed.[14] Con: Work-up can be difficult due to tin salt precipitation.[15][16]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water (4:1), Acetic Acid80 - 100 (Reflux)1 - 380 - 95Pro: Very low cost, robust, scalable.[10][11] Con: Generates large amounts of metal waste, filtration can be slow.[12]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is well-suited for lab-scale synthesis where chemoselectivity is important.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10M Sodium Hydroxide (NaOH)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 - 5.0 eq) in a minimal amount of concentrated HCl and add it portion-wise to the stirred solution of the nitroaniline. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Slowly basify the acidic solution by adding saturated aqueous NaHCO₃ or 10M NaOH until the pH is >8. A thick white precipitate of tin(IV) oxide/hydroxide will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzene-1,3-diamine, which can be purified further by column chromatography if necessary.

Protocol 2: Reduction via Catalytic Hydrogenation

This protocol provides a clean and efficient synthesis, ideal for situations where hydrogenation equipment is available.

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Carefully add the this compound (1.0 eq) and a solvent such as methanol (20 mL per gram of substrate) to a hydrogenation vessel.

  • Under a flow of inert gas, add the Pd/C catalyst (0.05 - 0.10 eq by weight).

  • Seal the vessel, evacuate the atmosphere, and backfill with inert gas. Repeat this cycle three times.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 atm).

  • Begin vigorous stirring or shaking at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 2-8 hours), carefully vent the hydrogen and purge the vessel with inert gas three times.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the 4-(trifluoromethoxy)benzene-1,3-diamine, which is often of high purity.

Experimental Workflow Visualization

The following diagram outlines the key steps in the Tin(II) Chloride reduction protocol.

G A 1. Reagent Setup - Dissolve starting material in Ethanol - Prepare SnCl₂ solution in conc. HCl B 2. Reaction - Add SnCl₂ solution to substrate - Heat to reflux - Monitor by TLC A->B C 3. Quenching & Work-up - Cool reaction and pour onto ice - Basify with NaOH or NaHCO₃ (pH > 8) B->C D 4. Extraction - Extract with Ethyl Acetate (x3) C->D E 5. Purification - Combine organic layers, wash with brine - Dry over Na₂SO₄ and concentrate D->E F 6. Analysis - Obtain crude product - Purify by chromatography if needed E->F

Caption: Workflow for SnCl₂ reduction protocol.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the primary amino group of 5-Nitro-2-(trifluoromethoxy)aniline. This compound is a valuable building block in medicinal chemistry, and modification of its amino group allows for the synthesis of a diverse range of molecules with potential pharmaceutical applications. The electron-withdrawing nature of the nitro and trifluoromethoxy groups decreases the nucleophilicity of the aniline, which may necessitate specific reaction conditions.

The following sections detail common derivatization reactions: N-Acylation, N-Sulfonylation, N-Alkylation, and Urea Formation. Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of expected outcomes.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the aniline, forming an amide. This reaction is typically achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base.

General Reaction:

Experimental Protocol: N-Acetylation

This protocol describes the acetylation of this compound using acetyl chloride. This procedure is adapted from a method described for the acylation of a structurally similar compound, 4-fluoro-2-methoxyaniline.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (approximately 2.5 volumes relative to the aniline).

  • Stir the mixture at room temperature (25-30°C) for 10-15 minutes.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (approximately 10 volumes).

  • Stir the aqueous mixture for 1-2 hours to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/petroleum ether.

  • Dry the purified N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide under vacuum.

Quantitative Data

The following table summarizes expected yields for the acylation of anilines based on literature for similar substrates.

Acylating AgentSubstrateBaseSolventYield (%)Reference
Acetic Anhydride4-fluoro-2-methoxyaniline-Acetic Acid83[1]

Characterization Data (Predicted for N-acetyl-5-nitro-2-(trifluoromethoxy)aniline):

  • ¹H NMR: Expect a singlet for the acetyl methyl group around δ 2.2 ppm, and aromatic protons in the region of δ 7.5-8.5 ppm. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the acetyl methyl carbon around δ 25 ppm, the carbonyl carbon around δ 169 ppm, and aromatic carbons in the range of δ 115-150 ppm.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 264.03.

Reaction Pathway for N-Acylation

N_Acylation cluster_reactants Reactants cluster_products Products Aniline This compound Amide N-acetyl-5-nitro-2- (trifluoromethoxy)aniline Aniline->Amide Nucleophilic Attack AcylChloride Acetyl Chloride AcylChloride->Amide HCl HCl Amide->HCl Elimination

Caption: N-Acylation of this compound.

N-Sulfonylation of this compound

N-sulfonylation involves the reaction of the aniline with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

General Reaction:

Experimental Protocol: N-Mesylation

This protocol provides a general method for the sulfonylation of anilines. Due to the decreased nucleophilicity of this compound, a base is crucial for the reaction to proceed.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Add a base, such as pyridine (2.0 eq) or triethylamine (1.5 eq), to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table presents data for the sulfonylation of a deactivated aniline, highlighting the expected range of yields.

Sulfonylating AgentSubstrateBaseSolventYield (%)
p-Toluenesulfonyl chloride4-Nitroaniline-Solvent-free92

Experimental Workflow for Derivatization

Experimental_Workflow Start Start Setup Reaction Setup: - Add aniline and solvent - Add base (if required) Start->Setup Reagent Add Derivatizing Agent (e.g., acyl chloride, sulfonyl chloride) Setup->Reagent Reaction Reaction Progress: - Stir at appropriate temperature - Monitor by TLC Reagent->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer Reaction->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography or recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: General workflow for aniline derivatization.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the amino functionality. Due to the electron-withdrawing groups on the aniline ring, direct alkylation with alkyl halides often requires a strong base and elevated temperatures.

General Reaction:

Experimental Protocol: N-Benzylation

This protocol is adapted from a procedure for the N-alkylation of 2,3-difluoro-6-nitroaniline, a similarly deactivated aniline.[2]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table shows representative yields for the N-alkylation of deactivated anilines.

Alkylating AgentSubstrateBaseSolventTemperature (°C)Yield (%)Reference
Benzyl Bromide2,3-difluoro-6-nitroanilineK₂CO₃DMF60-80Moderate to Good[2]

Urea Formation from this compound

Urea derivatives are important pharmacophores. They can be synthesized by reacting an aniline with an isocyanate.

General Reaction:

Caption: Urea formation from this compound.

References

Application Notes and Protocols: 5-Nitro-2-(trifluoromethoxy)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that holds significant promise as a building block for advanced functional materials. The presence of both a nitro (-NO₂) and a trifluoromethoxy (-OCF₃) group on the aniline backbone imparts unique electronic and physical properties. The electron-withdrawing nature of these substituents can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of resulting polymers, making them attractive candidates for applications in organic electronics. Furthermore, the trifluoromethoxy group can enhance solubility, thermal stability, and hydrophobicity of the derived materials.

These application notes provide an overview of the potential uses of this compound in materials science and propose detailed experimental protocols for the synthesis and characterization of poly(this compound). Due to the limited specific literature on this exact monomer, the proposed protocols are based on well-established methods for the polymerization of substituted anilines.

Physicochemical Properties of the Monomer

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 158579-82-9
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Potential Applications in Materials Science

The unique substitution pattern of this compound suggests its utility in the development of a variety of advanced materials:

  • Conducting Polymers: As a derivative of aniline, it can be polymerized to form a substituted polyaniline. The electronic properties of the resulting polymer can be tuned by the electron-withdrawing nitro and trifluoromethoxy groups, potentially leading to materials with interesting semiconducting or conducting properties.

  • Organic Electronics: Polymers derived from this monomer could be investigated for use in various organic electronic devices, including:

    • Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers.

    • Organic Photovoltaics (OPVs): As donor or acceptor materials.

    • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

  • High-Performance Polymers: The trifluoromethoxy group is known to enhance the thermal stability and chemical resistance of polymers. Therefore, poly(this compound) could be a candidate for high-performance applications where robustness is required.

  • Sensors: The conductivity of polyaniline-based materials is often sensitive to their chemical environment. Polymers derived from this monomer could be explored for chemical sensing applications.

Proposed Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis and characterization of poly(this compound). These protocols are based on established methods for the chemical oxidative polymerization of aniline and its derivatives.

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using ammonium persulfate as the oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with a stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask, dissolve a specific amount of this compound (e.g., 2.22 g, 10 mmol) in 100 mL of 1 M HCl.

  • Inert Atmosphere and Cooling: Place the flask in an ice bath and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.28 g, 10 mmol) in 50 mL of 1 M HCl.

  • Polymerization: Slowly add the ammonium persulfate solution to the monomer solution dropwise using a dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours. A dark-colored precipitate should form, indicating polymerization.

  • Isolation of the Polymer: After the reaction period, filter the precipitate using a Büchner funnel.

  • Washing: Wash the collected polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The synthesized polymer can be characterized using various techniques as described in the characterization section.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard characterization techniques to analyze the structure, morphology, and properties of the synthesized polymer.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the functional groups present in the polymer and confirm the polymerization.

    • Sample Preparation: Prepare a KBr pellet of the dried polymer powder or use an ATR-FTIR spectrometer.

    • Expected Results: Look for characteristic peaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone, as well as the C-N, N-O (from the nitro group), and C-F (from the trifluoromethoxy group) stretching vibrations.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the electronic transitions in the polymer.

    • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and record the absorption spectrum.

    • Expected Results: The spectrum should show absorption bands characteristic of the π-π* transitions in the benzenoid rings and the exciton absorption of the quinoid rings.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the thermal stability of the polymer.

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

    • Expected Results: The TGA curve will show the decomposition temperature of the polymer, providing information about its thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify thermal transitions such as the glass transition temperature (Tg).

    • Procedure: Heat a small sample of the polymer at a controlled rate and measure the heat flow.

    • Expected Results: A step-like change in the baseline of the DSC curve can indicate the glass transition temperature.

3. Morphological and Structural Analysis:

  • Scanning Electron Microscopy (SEM):

    • Objective: To observe the surface morphology of the polymer.

    • Sample Preparation: Mount the polymer powder on an SEM stub and coat it with a thin layer of a conducting material (e.g., gold).

    • Expected Results: SEM images will reveal the shape and size of the polymer particles.

  • X-ray Diffraction (XRD):

    • Objective: To determine the crystallinity of the polymer.

    • Procedure: Analyze the dried polymer powder using an XRD instrument.

    • Expected Results: Broad peaks in the XRD pattern will indicate an amorphous or semi-crystalline structure, which is typical for many conducting polymers.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationships of the polymer's properties and potential applications.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Solvent 1 M HCl Solvent->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (HCl, H₂O, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR UV_Vis UV-Vis Spectroscopy Drying->UV_Vis TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC SEM Scanning Electron Microscopy Drying->SEM XRD X-ray Diffraction Drying->XRD

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Properties_Applications cluster_properties Polymer Properties cluster_applications Potential Applications Electronic Tunable Electronic Properties (due to -NO₂ and -OCF₃) OLEDs Organic Light-Emitting Diodes (OLEDs) Electronic->OLEDs OPVs Organic Photovoltaics (OPVs) Electronic->OPVs OFETs Organic Field-Effect Transistors (OFETs) Electronic->OFETs Sensors Chemical Sensors Electronic->Sensors Thermal Enhanced Thermal Stability (due to -OCF₃) Coatings High-Performance Coatings Thermal->Coatings Solubility Improved Solubility (due to -OCF₃) Solubility->OLEDs Solubility->OPVs Solubility->OFETs Chemical Good Chemical Resistance (due to -OCF₃) Chemical->Coatings

Caption: Logical relationship between the properties and potential applications of poly(this compound).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Nitro-2-(trifluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the nitration of 2-(trifluoromethoxy)aniline.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Nitrating Agent: The nitronium ion (NO₂⁺), the active electrophile, may not be forming in sufficient concentration. This can be due to wet reagents or an inappropriate acid mixture. 2. Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, excessively low temperatures can significantly slow down or halt the reaction.1. Use Anhydrous Conditions: Ensure that the sulfuric acid and nitric acid are of high concentration and that all glassware is thoroughly dried. A common nitrating mixture is a combination of concentrated sulfuric acid and fuming nitric acid. 2. Optimize Temperature: Carefully control the reaction temperature. While initial addition of the aniline should be done at a low temperature (e.g., 0-5°C), a slight increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
Formation of Multiple Products (Isomers) 1. Incorrect Regioselectivity: The amino (-NH₂) and trifluoromethoxy (-OCF₃) groups are both ortho-, para-directing. This can lead to the formation of other nitro isomers. 2. Amino Group Oxidation: The free amino group is susceptible to oxidation by nitric acid, leading to undesired byproducts.1. Protect the Amino Group: Prior to nitration, protect the amino group of 2-(trifluoromethoxy)aniline by converting it to an acetamide. This is a common strategy to control the directing effect and prevent oxidation. The acetyl group can be removed by hydrolysis after nitration. 2. Control Reaction Conditions: Lowering the reaction temperature can increase the selectivity for the desired 5-nitro isomer.
Formation of Di-nitro or Poly-nitro Byproducts 1. Reaction Conditions Too Harsh: Excessive temperature or a high concentration of the nitrating agent can lead to multiple nitrations on the aromatic ring.1. Control Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.2 equivalents). 2. Gradual Addition: Add the nitrating agent dropwise to the solution of the aniline or its protected form while maintaining a low temperature to dissipate heat and avoid localized high concentrations of the nitrating agent.
Difficult Purification 1. Similar Polarity of Isomers: Positional isomers of the product can have very similar polarities, making them difficult to separate by standard column chromatography or recrystallization.1. Optimize Chromatography: Utilize a high-resolution separation technique. A gas chromatography (GC) method has been developed for the separation of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene, which could be adapted for this product. 2. Fractional Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective. This involves multiple recrystallization steps to enrich and isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound with improved yield?

A1: A two-step process involving the protection of the amino group, followed by nitration and deprotection, is recommended for higher yield and purity.

Experimental Protocol: Acetylation of 2-(trifluoromethoxy)aniline

  • In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline in a suitable solvent like acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the N-acetylated product.

  • Filter, wash with water, and dry the solid N-(2-(trifluoromethoxy)phenyl)acetamide.

Experimental Protocol: Nitration of N-(2-(trifluoromethoxy)phenyl)acetamide

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

  • Dissolve the N-(2-(trifluoromethoxy)phenyl)acetamide in concentrated sulfuric acid and cool to 0-5°C.

  • Slowly add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Experimental Protocol: Hydrolysis of N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide

  • Reflux the nitrated acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent like ethanol.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • If an acidic hydrolysis was performed, neutralize with a base to precipitate the this compound. If a basic hydrolysis was performed, the product may precipitate upon cooling or after adjusting the pH.

  • Filter the product, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Q2: What are the optimal reaction conditions for the nitration step?

A2: Based on analogous procedures for nitrating substituted anilines and trifluoromethoxybenzenes, the following conditions are recommended for improved yield and selectivity.

Parameter Recommended Condition Rationale
Nitrating Agent Fuming Nitric Acid in Concentrated Sulfuric AcidProvides a high concentration of the nitronium ion (NO₂⁺) for efficient nitration.
Temperature 0-5°CLower temperatures help to control the exothermic reaction and improve regioselectivity, minimizing the formation of unwanted isomers and di-nitrated byproducts.[1]
Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst by protonating nitric acid to form the nitronium ion.
Reaction Time 1-3 hoursSufficient time for the reaction to proceed to completion. Progress should be monitored by TLC or GC.

Q3: How can I confirm the purity of my final product and identify any isomeric impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Gas Chromatography (GC): A GC method with a flame ionization detector (FID) is highly effective for separating and quantifying positional isomers of trifluoromethoxy anilines and nitrobenzenes. A suitable column, such as an AT-210, can be used with a programmed temperature gradient to achieve good resolution.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for a preliminary assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the desired product and identify the presence of any isomers based on the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Q4: What are the key safety precautions to take during this synthesis?

A4: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add reagents slowly and in a controlled manner, especially the nitrating mixture, to manage the heat generated.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture.

  • Quenching: Quench the reaction by pouring it onto ice carefully and slowly.

  • Acid Handling: Handle concentrated nitric acid and sulfuric acid with extreme care as they are highly corrosive.

Visualizations

Synthesis Pathway

Caption: Proposed three-step synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Isomers Check for Isomers (GC/NMR) Start->Check_Isomers Check_Starting_Material Check Starting Material Purity Check_Isomers->Check_Starting_Material No Protect_Amine Implement Amino Protection Step Check_Isomers->Protect_Amine Yes Optimize_Temp Optimize Nitration Temperature (0-5°C) Check_Starting_Material->Optimize_Temp Pure Purify Purify via Column Chromatography or Recrystallization Check_Starting_Material->Purify Impure Protect_Amine->Optimize_Temp Optimize_Temp->Purify Success Improved Yield and Purity Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Side Reaction: Isomer Formation

Caption: Formation of the desired product and potential isomeric byproducts.

References

Common side products in the nitration of 2-(trifluoromethoxy)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 2-(trifluoromethoxy)aniline. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 2-(trifluoromethoxy)aniline?

In the electrophilic nitration of 2-(trifluoromethoxy)aniline, both the amino (-NH₂) and the trifluoromethoxy (-OCF₃) groups are ortho, para-directing. However, the amino group is a much stronger activating group. Therefore, the substitution of the nitro group is primarily directed to the positions ortho and para to the amino group, which correspond to the C6 and C4 positions, respectively. The major products are 2-(trifluoromethoxy)-4-nitroaniline and 2-(trifluoromethoxy)-6-nitroaniline.

Q2: Why does direct nitration of 2-(trifluoromethoxy)aniline with a standard nitrating mixture (HNO₃/H₂SO₄) often result in low yields and a complex mixture of products?

Direct nitration of anilines, including 2-(trifluoromethoxy)aniline, is challenging for two main reasons[1][2]:

  • Anilinium Ion Formation: The strongly acidic conditions of the nitrating mixture protonate the basic amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitro derivative (2-(trifluoromethoxy)-5-nitroaniline and/or 3-nitro isomer)[1][2].

  • Oxidation: Nitric acid is a potent oxidizing agent that can oxidize the activated aniline ring, resulting in the formation of dark, tarry polymerization and degradation products, which significantly reduces the yield of the desired nitroanilines[1].

Q3: What is a reliable strategy to avoid oxidation and the formation of meta-nitro side products?

The most effective method is to protect the amino group before nitration. This is typically achieved by acetylating the aniline with acetic anhydride to form the corresponding acetanilide, in this case, 2-(trifluoromethoxy)acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent oxidation. Furthermore, it is not basic and thus does not get protonated, preventing the formation of the meta-directing ion. After nitration, the acetyl group can be readily removed by acid or base hydrolysis to yield the desired nitroaniline isomers.

Q4: What is the expected regioselectivity between the 4- and 6-positions?

While both the 4- and 6-positions are activated, the para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance from the adjacent trifluoromethoxy group. The exact isomer ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High levels of meta-nitro isomers (e.g., 2-(trifluoromethoxy)-5-nitroaniline) are observed. Direct nitration of the unprotected aniline in strong acid, leading to the formation of the meta-directing anilinium ion.Protect the amino group by converting the 2-(trifluoromethoxy)aniline to 2-(trifluoromethoxy)acetanilide before nitration.
The reaction mixture turns dark brown or black, yielding a tarry, insoluble material. Oxidation of the aniline ring by the nitric acid. This is more prevalent with the unprotected amine due to the strong activating effect of the -NH₂ group.- Protect the amino group as an acetanilide to reduce its activating strength.- Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture.- Use a milder nitrating agent if possible.
Low overall yield of the desired nitro products. - Incomplete reaction.- Significant side product formation (oxidation, meta-isomers).- Loss of product during workup and purification.- Ensure the reaction goes to completion by allowing sufficient reaction time after the addition of the nitrating agent.- Employ the protecting group strategy to minimize side reactions.- Optimize purification steps, such as the choice of solvent for recrystallization, to reduce losses.
Difficulty in separating the 4-nitro and 6-nitro isomers. The isomers have similar physical properties, making separation by simple recrystallization challenging.- Utilize column chromatography for separation.- A gas chromatography (GC) method has been developed for the separation of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers, which can be adapted for analytical and preparative purposes[3].
Formation of di-nitrated products. The reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).- Carefully control the stoichiometry of the nitrating agent.- Maintain a low reaction temperature throughout the reaction.- Reduce the reaction time.

Quantitative Data

The precise isomer distribution in the nitration of 2-(trifluoromethoxy)aniline can vary based on the experimental conditions. However, based on the directing effects and steric considerations, the formation of the 4-nitro isomer is generally favored over the 6-nitro isomer. The table below provides a qualitative expectation for the product distribution under different conditions.

Reaction Condition Expected Major Product(s) Expected Minor/Side Product(s)
Direct Nitration of 2-(trifluoromethoxy)aniline Mixture of 2-(trifluoromethoxy)-4-nitroaniline and 2-(trifluoromethoxy)-6-nitroanilineSignificant amounts of 2-(trifluoromethoxy)-5-nitroaniline, oxidation products (tar), and di-nitrated compounds.
Nitration of 2-(trifluoromethoxy)acetanilide 2-(Trifluoromethoxy)-4-nitroacetanilide2-(Trifluoromethoxy)-6-nitroacetanilide

Experimental Protocols

Protocol 1: Acetylation of 2-(Trifluoromethoxy)aniline (Protection Step)

  • In a flask, dissolve 2-(trifluoromethoxy)aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for 15-30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the 2-(trifluoromethoxy)acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Nitration of 2-(Trifluoromethoxy)acetanilide

  • Add the dried 2-(trifluoromethoxy)acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.

  • Separately, prepare a cold nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.

  • Carefully pour the reaction mixture over crushed ice. The nitrated acetanilide will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol to separate the isomers if possible, or use column chromatography for a more efficient separation.

Protocol 3: Hydrolysis of Nitro-2-(trifluoromethoxy)acetanilide (Deprotection Step)

  • Suspend the nitrated acetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for 20-30 minutes until the solid has dissolved.

  • Cool the solution and then pour it into a beaker of cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the nitro-2-(trifluoromethoxy)aniline.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent.

Visualizations

Nitration_Pathway cluster_protection Protection Strategy 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Direct Nitration Direct Nitration 2-(trifluoromethoxy)aniline->Direct Nitration HNO₃/H₂SO₄ Acetylation Acetylation 2-(trifluoromethoxy)aniline->Acetylation Acetic Anhydride Product Mixture Product Mixture Direct Nitration->Product Mixture Low Yield 2-(trifluoromethoxy)-4-nitroaniline 2-(trifluoromethoxy)-4-nitroaniline Product Mixture->2-(trifluoromethoxy)-4-nitroaniline 2-(trifluoromethoxy)-6-nitroaniline 2-(trifluoromethoxy)-6-nitroaniline Product Mixture->2-(trifluoromethoxy)-6-nitroaniline 2-(trifluoromethoxy)-5-nitroaniline 2-(trifluoromethoxy)-5-nitroaniline Product Mixture->2-(trifluoromethoxy)-5-nitroaniline Oxidation Products (Tar) Oxidation Products (Tar) Product Mixture->Oxidation Products (Tar) 2-(trifluoromethoxy)acetanilide 2-(trifluoromethoxy)acetanilide Acetylation->2-(trifluoromethoxy)acetanilide High Yield Nitration Nitration 2-(trifluoromethoxy)acetanilide->Nitration HNO₃/H₂SO₄ Nitro-acetanilides Nitro-acetanilides Nitration->Nitro-acetanilides Hydrolysis Hydrolysis Nitro-acetanilides->Hydrolysis H⁺/H₂O Desired Nitroanilines Desired Nitroanilines Hydrolysis->Desired Nitroanilines High Purity

Caption: Workflow for the nitration of 2-(trifluoromethoxy)aniline.

Troubleshooting_Logic Start Start High meta-isomer content? High meta-isomer content? Start->High meta-isomer content? Protect Amino Group Protect Amino Group High meta-isomer content?->Protect Amino Group Yes Dark/Tarry Mixture? Dark/Tarry Mixture? High meta-isomer content?->Dark/Tarry Mixture? No Protect Amino Group & Lower Temp Protect Amino Group & Lower Temp Dark/Tarry Mixture?->Protect Amino Group & Lower Temp Yes Difficulty Separating Isomers? Difficulty Separating Isomers? Dark/Tarry Mixture?->Difficulty Separating Isomers? No Use Column/GC Use Column/GC Difficulty Separating Isomers?->Use Column/GC Yes End End Difficulty Separating Isomers?->End No

Caption: Troubleshooting logic for nitration side products.

References

Technical Support Center: Purification of Fluorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of fluorinated aniline compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of fluorinated anilines, presented in a question-and-answer format.

Issue 1: My purified fluorinated aniline is discolored (yellow to brown).

  • Question: What are the likely causes of discoloration in my fluorinated aniline product, and how can I fix it?

  • Answer: Discoloration, typically a yellow to brown hue, is a common issue when working with anilines, including their fluorinated derivatives. The primary causes are:

    • Aerial Oxidation: Anilines are susceptible to oxidation when exposed to air, leading to the formation of colored impurities.[1][2]

    • Residual Impurities: Incomplete removal of colored byproducts from the synthesis stage can impart color to the final product.[1][2]

    • Thermal Decomposition: Excessive heat during purification steps like distillation can cause the compound to degrade, forming colored decomposition products.[1][2]

    Troubleshooting Steps:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon.[1][2][3]

    • Minimize Air Exposure: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible, especially during heating and distillation.[1][2]

    • Controlled Heating: Avoid excessive temperatures and prolonged heating times during purification. If distillation is necessary, use a vacuum to lower the boiling point.[1][2]

Issue 2: My fluorinated aniline has low purity after initial purification.

  • Question: I've performed a single purification step (e.g., recrystallization), but my fluorinated aniline is still impure. What should I do?

  • Answer: Low purity after an initial purification attempt often indicates that the chosen method is not sufficient to remove all impurities. Key causes include:

    • Inefficient Purification Method: A single-solvent recrystallization may not be adequate for removing all impurities, especially those with similar solubility profiles.[1][2]

    • Presence of Isomeric Impurities: Isomers of the target fluorinated aniline can be particularly difficult to separate using simple purification techniques due to their similar physical properties.[1][2]

    • Incomplete Removal of Starting Material: Unreacted starting materials, such as the corresponding fluorinated nitrobenzene, may persist in the crude product.[1][2][4]

    Troubleshooting Steps:

    • Multi-Step Purification: Employ a combination of purification techniques. A common sequence is an acid-base extraction followed by either recrystallization or distillation.[1]

    • Fractional Distillation: For impurities with different boiling points, fractional distillation under reduced pressure can be highly effective.[1][5] This is especially useful for separating isomers with close boiling points.[6][7]

    • Column Chromatography: For challenging separations, such as removing isomers, silica gel column chromatography can provide good resolution.[1]

Issue 3: My fluorinated aniline "oiled out" during recrystallization.

  • Question: Instead of forming crystals, my fluorinated aniline separated as an oil during recrystallization. What went wrong, and how can I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to:

    • High Solute Concentration: The solution may be supersaturated, causing the compound to come out of solution too quickly and above its melting point.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over the slower process of crystal growth.

    • Inappropriate Solvent System: The chosen solvent may not be ideal for the recrystallization of your specific fluorinated aniline.

    Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent to decrease the saturation.[4]

    • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help promote gradual cooling and crystal formation.[4]

    • Scratch the Flask/Seed Crystals: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a small seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude fluorinated anilines?

A1: Common impurities often originate from the synthetic route, which typically involves the reduction of a fluorinated nitroaromatic precursor.[4][8] These can include:

  • Unreacted starting material (e.g., 3-chloro-4-fluoronitrobenzene).[4]

  • Byproducts of the reduction reaction, such as intermediates from the partial reduction of the nitro group.[4][7]

  • Isomeric impurities.[8]

  • Dehalogenation products (e.g., formation of 4-fluoroaniline from a chloro-substituted precursor).[7]

Q2: How does fluorine substitution affect the physical properties of aniline relevant to purification?

A2: The introduction of fluorine to the aniline ring significantly impacts its physicochemical properties:

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[9] This can be an important consideration for acid-base extractions.

  • Lipophilicity (logP): The effect on lipophilicity is more complex and depends on the position of the fluorine atom.[9]

  • Boiling Point: Fluorine substitution can alter the boiling point, which is a critical parameter for purification by distillation. The close boiling points of fluorinated and non-fluorinated anilines can make separation challenging.[6]

  • Solubility: Fluorine substitution can also affect the solubility of the compound in different solvents, which is a key factor in designing an effective recrystallization procedure. Poly(3-fluoroaniline) has been shown to have better solubility than polyaniline.[10]

Q3: What analytical techniques are recommended for assessing the purity of my fluorinated aniline?

A3: Several methods are commonly used to assess the purity of fluorinated anilines:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment and can often achieve a purity determination of ≥99.5% for pharmaceutical development.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds and provides high sensitivity and specificity, allowing for impurity identification.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the desired compound and identifying and quantifying fluorine-containing impurities.[8][11]

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[4]

Data Presentation

Table 1: Physicochemical Properties of Selected Fluorinated Anilines

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.610.90
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline3-FC₆H₄NH₂3.501.15
4-Fluoroaniline4-FC₆H₄NH₂4.651.15
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)1.50
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂2.19 (Predicted)1.50
Data sourced from a comparative study on fluorinated anilines in drug design.[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Fluorinated Aniline

  • Dissolution: Dissolve the crude fluorinated aniline in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The basic fluorinated aniline will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer containing the protonated aniline into a clean flask.

  • Basification: Cool the acidic aqueous solution in an ice bath and then slowly add a concentrated base solution (e.g., 10 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[12] This will deprotonate the aniline, causing it to separate from the aqueous solution.

  • Back Extraction: Extract the liberated fluorinated aniline back into an organic solvent (e.g., dichloromethane or diethyl ether) by performing two to three extractions.

  • Drying and Evaporation: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the purified fluorinated aniline.

Protocol 2: Recrystallization of a Solid Fluorinated Aniline (e.g., 3-Chloro-4-fluoroaniline)

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For many substituted anilines, a mixed solvent system like ethanol/water is effective.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with gentle heating and stirring.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[4]

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath once crystals have started to form.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Fluorinated Aniline AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Distillation Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Check (TLC, GC, HPLC, NMR) AcidBase->Analysis Column->Analysis Distillation->Analysis Recrystallization->Analysis Analysis->Recrystallization Impure Pure Pure Fluorinated Aniline Analysis->Pure Purity OK

Caption: General experimental workflow for the purification of fluorinated anilines.

Troubleshooting_Impurity cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Product is Impure After Initial Purification Isomers Isomeric Impurities Present? Start->Isomers StartingMaterial Unreacted Starting Material? Start->StartingMaterial OtherImpurities Other Byproducts? Start->OtherImpurities FractionalDistillation Fractional Distillation Isomers->FractionalDistillation Yes ColumnChromatography Column Chromatography Isomers->ColumnChromatography Yes StartingMaterial->ColumnChromatography Yes AcidBaseExtraction Acid-Base Extraction StartingMaterial->AcidBaseExtraction Yes OtherImpurities->ColumnChromatography Yes Recrystallization Recrystallization OtherImpurities->Recrystallization Yes

Caption: Troubleshooting guide for an impure fluorinated aniline product.

References

Stability of 5-Nitro-2-(trifluoromethoxy)aniline in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(trifluoromethoxy)aniline. The information is designed to address common stability-related issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. Exposure to light and/or air. Anilines and nitroaromatic compounds can degrade or polymerize under these conditions.[1]Store solutions in amber vials or protect them from light.[1] Prepare fresh solutions before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) for prolonged experiments.
Precipitate forms in the solution. Poor solubility of the compound in the chosen solvent. Temperature fluctuations affecting solubility.Consult the expected solubility table below. Consider using a co-solvent. Ensure the storage temperature is stable.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, pH). Prepare fresh stock solutions.
Loss of compound detected by analytical methods (e.g., HPLC). Chemical degradation in the solvent.Review the solvent compatibility. Acidic or basic conditions can affect stability.[2] Perform a time-course stability study in the solvent of interest.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be kept at 4°C, protected from light, and in an inert atmosphere.

Q2: Which solvents are recommended for dissolving this compound?

Based on the behavior of similar compounds like 4-nitroaniline, polar organic solvents such as ethanol, acetone, and chloroform are likely to be suitable.[3] It is expected to have limited solubility in water.[3] The trifluoromethoxy group generally increases lipophilicity, suggesting good solubility in a range of organic solvents.

Q3: Is this compound sensitive to light?

Yes, nitroaromatic compounds are often photosensitive and can undergo photodegradation.[4][5] It is crucial to protect solutions from light to prevent degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The solubility of aniline derivatives can be influenced by pH.[2] In acidic conditions, the aniline group can be protonated, which may increase water solubility. However, extreme pH values (highly acidic or basic) could potentially lead to hydrolysis or other degradation pathways.

Q5: What are the likely degradation products of this compound?

While specific data is unavailable, potential degradation pathways for nitroaromatic compounds include the reduction of the nitro group to a nitroso or amino group, and hydroxylation of the aromatic ring.[4] Photodegradation in the presence of water could lead to the formation of nitrophenols.[4]

Expected Stability in Different Solvents

The following table provides a qualitative summary of the expected stability of this compound in various solvent types based on the general properties of anilines and nitroaromatic compounds.

Solvent Type Examples Expected Stability Comments
Aprotic Polar DMSO, DMF, AcetonitrileGoodGenerally good solvents for initial stock solutions. However, long-term stability should be verified.
Protic Polar Methanol, EthanolModerateMay be susceptible to degradation over time, especially if exposed to light.
Aqueous Buffers PBS, TrispH-dependentStability will likely be influenced by the pH of the buffer. Neutral pH is generally preferred for anilines.
Non-polar Toluene, HexaneGoodExpected to be stable, but solubility may be a limiting factor.

Experimental Protocols

Protocol for Assessing Compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)

  • Volumetric flasks and pipettes

  • Autosampler vials (amber recommended)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Divide the working solution into several amber autosampler vials.

3. Stability Study Conditions:

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for aniline derivatives.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around the absorbance maximum).

  • Column Temperature: 25°C

5. Data Analysis:

  • At each time point, inject the sample onto the HPLC.

  • Record the peak area of the this compound peak.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., color change, precipitation, loss of compound) check_storage Review Storage Conditions (Light, Temperature, Air Exposure) start->check_storage check_solvent Evaluate Solvent Compatibility (Polarity, pH) start->check_solvent perform_stability Conduct Controlled Stability Study (e.g., via HPLC) check_storage->perform_stability check_solvent->perform_stability analyze_data Analyze Data (Quantify degradation, identify byproducts) perform_stability->analyze_data remediate Implement Corrective Actions (Change solvent, protect from light, use fresh solutions) analyze_data->remediate end Issue Resolved remediate->end

Caption: A logical workflow for troubleshooting stability issues.

degradation_pathway Proposed Photodegradation Pathway parent This compound nitro_reduction Nitro Group Reduction Products (Nitroso, Hydroxylamino, Amino) parent->nitro_reduction hv (Light) ring_hydroxylation Ring Hydroxylation Products (e.g., Nitrophenols) parent->ring_hydroxylation hv, H2O further_degradation Ring Opening and Further Degradation Products nitro_reduction->further_degradation ring_hydroxylation->further_degradation

Caption: A proposed photodegradation pathway for the compound.

References

Technical Support Center: Optimizing Trifluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of trifluoromethoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the incorporation of the trifluoromethoxy (-OCF3) group into organic molecules.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Yield

Question: My trifluoromethoxylation reaction has a low yield or is not working at all. What are the common causes and potential solutions?

Answer: Low or no yield in trifluoromethoxylation reactions can stem from several factors, including the choice of reagent, substrate reactivity, and reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Reagent Selection and Stability: The choice between electrophilic, nucleophilic, and radical trifluoromethoxylating reagents is critical and substrate-dependent.

    • Electrophilic Reagents (e.g., Togni's reagents): These are often used for electron-rich substrates like phenols and some alcohols.[1][2] However, their reactivity can be limited with electron-poor substrates. Ensure the reagent is from a reliable source and has been stored correctly, as some can be sensitive to moisture and light.[3]

    • Nucleophilic Reagents (e.g., AgOCF3, CsOCF3): These are employed for the trifluoromethoxylation of halides and sulfonates. The trifluoromethoxide anion is notoriously unstable and can decompose, especially at elevated temperatures.[4][5] Reactions are often run at low temperatures to mitigate this.

    • Radical Precursors (e.g., bis(trifluoromethyl)peroxide): These are useful for C-H trifluoromethoxylation of arenes and heteroarenes.[6] The reaction often requires an initiator, such as a photocatalyst or a radical initiator like TEMPO.[6]

  • Substrate Reactivity:

    • Phenols: Electron-rich phenols are generally good substrates for electrophilic trifluoromethoxylation. However, strong electron-withdrawing groups on the phenol can decrease nucleophilicity and hinder the reaction.[1] For electron-poor phenols, alternative methods like a two-step xanthalation and O-trifluoromethylation might be more effective.[7][8]

    • Alcohols: Primary and secondary aliphatic alcohols can be challenging substrates. Direct trifluoromethoxylation often requires activation, for example, with a Lewis acid like Zn(NTf2)2 when using Togni's reagent.[9][10]

    • Arenes and Heteroarenes: Direct C-H trifluoromethoxylation is a significant challenge. Radical approaches are often the most viable.[11][12] The regioselectivity can be an issue, often leading to a mixture of isomers.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. For many reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile are used.[13]

    • Temperature: As mentioned, temperature control is critical, especially when using nucleophilic sources of trifluoromethoxide.[5] For some radical reactions, photoredox catalysis at room temperature is effective.[6][11]

    • Additives: Lewis acids can enhance the reactivity of electrophilic reagents.[2][9] In silver-mediated reactions, the choice of the silver salt and oxidant is critical.[5][14]

Side Reactions and Impurities

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Side reactions are a common challenge in trifluoromethoxylation. The nature of the side products depends on the substrate and the reagents used.

  • C-Trifluoromethylation vs. O-Trifluoromethylation: With phenols, electrophilic trifluoromethylating reagents can sometimes lead to C-trifluoromethylation at the ortho and para positions, competing with the desired O-trifluoromethylation.[1] This is particularly problematic for phenols with unsubstituted ortho or para positions. Using a phenol that is substituted at these positions can favor O-trifluoromethylation.

  • Fluorination: In some silver-mediated reactions, particularly with AgF2, direct fluorination of the aromatic ring can be a competing side reaction.[12]

  • Decomposition of Reagents: The trifluoromethoxide anion is prone to decomposition to generate carbonyl fluoride (COF2) and fluoride ions.[5] This not only reduces the yield of the desired product but can also lead to undesired fluorination byproducts.

  • Solvent Participation: In some cases, the solvent can react with the reagents or intermediates. Careful selection of an inert solvent is important.

  • Purification Challenges: Trifluoromethoxylated compounds can be volatile, which may lead to loss of product during workup and purification.[7] Additionally, separating the desired product from structurally similar side products (e.g., regioisomers) can be challenging and may require careful chromatographic separation.[15]

Scale-up Issues

Question: I have successfully performed the reaction on a small scale, but I am facing issues when trying to scale up. What are the common challenges with scaling up trifluoromethoxylation reactions?

Answer: Scaling up trifluoromethoxylation reactions can present several challenges:

  • Exothermic Reactions: Some trifluoromethoxylation reactions can be exothermic. On a larger scale, heat dissipation becomes a significant issue, and poor temperature control can lead to reagent decomposition and increased side reactions.[16]

  • Reagent Cost and Availability: Many trifluoromethoxylating reagents are expensive, which can be a limiting factor for large-scale synthesis.[17]

  • Mixing: In heterogeneous reactions, efficient mixing is crucial. What works in a small flask may not be sufficient in a large reactor, leading to localized concentration gradients and inconsistent results.

  • Workup and Purification: Handling larger volumes of reaction mixtures can be challenging. The volatility of some products can lead to significant losses during solvent removal.[7] Chromatographic purification on a large scale can be cumbersome and expensive.

Data Presentation

Table 1: Optimization of Reaction Conditions for Silver-Mediated C-H Trifluoromethoxylation of Arenes[12]
EntrySilver Salt (equiv)Oxidant (equiv)SolventTemperature (°C)Yield (%)
1AgF (1.0)Selectfluor (2.0)DMC3545
2AgF2 (1.0)Selectfluor (2.0)DMC3582
3Ag2O (0.5)Selectfluor (2.0)DMC3523
4AgOAc (1.0)Selectfluor (2.0)DMC35<10
5AgF2 (1.0)PhI(OAc)2 (2.0)DMC3531
6AgF2 (1.0)-DMC35<5
7AgF2 (1.0)Selectfluor (2.0)MeCN3568
8AgF2 (1.0)Selectfluor (2.0)DCE3555

Reaction conditions: Arene (1.0 equiv), CsF (3.0 equiv), Trifluoromethyl arylsulfonate (TFMS) (3.0 equiv) in the specified solvent under N2 atmosphere.

Table 2: Trifluoromethoxylation of Aliphatic Alcohols with Togni's Reagent[2][9]
EntryAlcoholLewis Acid (mol%)SolventTime (h)Yield (%)
11-Pentanol-Neat24<5
21-PentanolZn(OTf)2 (10)Neat2465
31-PentanolZn(NTf2)2 (2.5)Neat283
4CyclohexanolZn(NTf2)2 (2.5)Neat275
52-PhenylethanolZn(NTf2)2 (2.5)Neat281

Reaction conditions: Alcohol (6.0 equiv), Togni's Reagent (1.0 equiv), Lewis acid at room temperature.

Experimental Protocols

Protocol 1: Catalytic C-H Trifluoromethoxylation of Arenes[11]

This protocol describes a general procedure for the photocatalytic C-H trifluoromethoxylation of arenes.

Materials:

  • Arene substrate

  • Trifluoromethoxylating reagent 1 (a specific N-trifluoromethoxy-dibenzo[b,d]thiophen-5(5H)-sulfonimidoyl fluoride derivative)

  • Redox-active catalyst (e.g., --INVALID-LINK--2)

  • Solvent (e.g., acetonitrile)

  • Nitrogen or Argon source

  • Photoreactor (e.g., with blue LEDs)

Procedure:

  • In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (if solid), the trifluoromethoxylating reagent 1, and the photocatalyst.

  • Add the solvent, followed by the arene substrate (if liquid).

  • Seal the vial with a cap and take it out of the glovebox.

  • Place the vial in the photoreactor and stir the reaction mixture at room temperature under irradiation with blue LEDs.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Protocol 2: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes[5]

This protocol details the silver-mediated cross-coupling of an aryl stannane with a trifluoromethoxide source.

Materials:

  • Aryl stannane

  • Trifluoromethyl trifluoromethanesulfonate (TFMT)

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Silver(I) hexafluorophosphate (AgPF6)

  • F-TEDA-PF6 (Selectfluor II)

  • Anhydrous solvent (e.g., diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In an inert atmosphere glovebox, prepare the trifluoromethoxide solution by adding TFMT to a solution of TASF in the chosen solvent at -30 °C.

  • In a separate vial, dissolve the aryl stannane, AgPF6, and F-TEDA-PF6 in the solvent at -30 °C.

  • Add the pre-formed trifluoromethoxide solution to the aryl stannane mixture.

  • Stir the reaction at -30 °C and monitor its progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Trifluoromethoxylation reagent_check Step 1: Verify Reagent and Substrate Compatibility start->reagent_check reagent_type Is the reagent type appropriate for the substrate? (Electrophilic, Nucleophilic, Radical) reagent_check->reagent_type conditions_check Step 2: Evaluate Reaction Conditions solvent Is the solvent optimal? conditions_check->solvent analysis Step 3: Analyze for Side Products reagent_quality Is the reagent of high purity and stored correctly? reagent_type->reagent_quality Yes change_reagent Solution: Consider a different class of trifluoromethoxylating reagent. reagent_type->change_reagent No substrate_reactivity Is the substrate electronically suited for the reaction? reagent_quality->substrate_reactivity Yes new_reagent Solution: Use a fresh batch of high-purity reagent. reagent_quality->new_reagent No substrate_reactivity->conditions_check Yes modify_substrate Solution: Modify substrate or choose an alternative synthetic route. substrate_reactivity->modify_substrate No temperature Is the temperature appropriate? solvent->temperature Yes optimize_solvent Solution: Screen different solvents. solvent->optimize_solvent No additives Are necessary additives (e.g., Lewis acids, oxidants) present and active? temperature->additives Yes optimize_temp Solution: Adjust the reaction temperature. temperature->optimize_temp No additives->analysis Yes check_additives Solution: Verify additive quality and optimize loading. additives->check_additives No

Caption: A decision tree for troubleshooting low or no yield in trifluoromethoxylation reactions.

Reagent_Selection substrate Starting Material phenol Phenols / Electron-Rich Alcohols substrate->phenol alkyl_halide Alkyl Halides / Sulfonates substrate->alkyl_halide arene (Hetero)Arenes (C-H) substrate->arene electrophilic Electrophilic Reagents (e.g., Togni's Reagents) phenol->electrophilic nucleophilic Nucleophilic Reagents (e.g., AgOCF3, CsOCF3) alkyl_halide->nucleophilic radical Radical Precursors (e.g., (CF3O)2) arene->radical

Caption: General guide for selecting the appropriate class of trifluoromethoxylating reagent based on the substrate.

References

Technical Support Center: Purification of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Nitro-2-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthesis process, which typically involves the nitration of 2-(trifluoromethoxy)aniline. Potential impurities include:

  • Isomeric byproducts: Nitration of substituted anilines can sometimes lead to the formation of other positional isomers.[1][2]

  • Unreacted starting material: Residual 2-(trifluoromethoxy)aniline may be present.

  • Di-nitrated products: Over-nitration can lead to the formation of dinitro-derivatives.

  • Oxidation products: The amine group is susceptible to oxidation, which can result in colored impurities.[3]

  • Residual acids and solvents: Traces of nitrating agents (like nitric and sulfuric acid) and reaction solvents may remain.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary recommended methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[4] A suitable mobile phase can be determined by testing various solvent systems of differing polarities. Visualization of the spots can be achieved under UV light (254 nm), and specific staining reagents can also be used for nitro compounds.[5]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound does not dissolve Incorrect solvent choice; insufficient solvent volume.Screen for appropriate solvents where the compound is sparingly soluble at room temperature but highly soluble when hot. Gradually add more hot solvent until dissolution is achieved.
"Oiling out" instead of crystallization The solution is cooling too quickly; the compound is highly impure, leading to a melting point depression.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the issue persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities.[3]
Low or no crystal formation Too much solvent was used; the solution is not sufficiently supersaturated.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
Colored crystals Co-crystallization of colored impurities; oxidation of the aniline.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen).
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of spots (overlapping bands) Incorrect mobile phase polarity.Optimize the eluent system using TLC. A good starting point for many aniline derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[7] The desired compound should have an Rf value of approximately 0.2-0.4 for good separation on a column.
Compound streaking on the column The compound is too polar for the eluent; interaction with acidic silica gel.Gradually increase the polarity of the mobile phase. For basic compounds like anilines that may interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce streaking.[7]
Compound is not eluting from the column The mobile phase is not polar enough; strong adsorption to the stationary phase.Systematically increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can be effective.
Cracking of the silica gel bed Improper packing of the column; running the column dry.Ensure the column is packed uniformly as a slurry to avoid air bubbles.[8] Never let the solvent level drop below the top of the silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 158579-82-9
Molecular Formula C₇H₅F₃N₂O₃[9]
Molecular Weight 222.12 g/mol [9]
Appearance Solid[9]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg[9]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.

Table 2: Recommended Solvents for Purification

Purification MethodRecommended SolventsNotes
Recrystallization Ethanol, Methanol, Toluene, Hexane/Ethyl Acetate mixtures.[10][11]The ideal solvent will have poor solubility at room temperature and high solubility at its boiling point. A solvent mixture (e.g., dissolving in a good solvent and adding a poor solvent until cloudy) can also be effective.[12]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Hexane gradients.[13]The polarity of the mobile phase should be optimized based on TLC analysis. Adding a small amount of triethylamine may be beneficial.[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and then reheat to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or air-dry until a constant weight is achieved.

Protocol 2: Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Loading the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compound of interest.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude 5-Nitro-2- (trifluoromethoxy)aniline Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityCheck Purity Check (TLC/HPLC) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct >98% Pure Repurify Repurify PurityCheck->Repurify <98% Pure Repurify->Recrystallization Repurify->ColumnChromatography

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Safe Handling and Storage of Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroanilines. Adherence to these procedures is critical to ensure personal safety and prevent laboratory incidents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitroanilines?

A1: Nitroanilines are classified as acutely toxic compounds.[1] The primary hazards include:

  • Toxicity: They are toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, cyanosis (blue color of the skin and lips), and in severe cases, collapse and death.[4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1][5]

  • Eye Irritation: Contact can cause serious eye irritation and possible corneal damage.[2][4][6]

  • Skin Irritation: Direct contact can cause skin irritation.[2][4]

  • Mutagenicity: Some nitroanilines are suspected of causing genetic defects.[1]

  • Combustibility: Nitroanilines are combustible materials.[7]

Q2: What are the appropriate storage conditions for nitroanilines?

A2: Nitroanilines should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][5] They should be stored away from incompatible materials. It is recommended to store them in a vented flammable cabinet and not on an open shelf.[1] Containers should be clearly labeled with "Danger" and "Acutely Toxic".[1]

Q3: What personal protective equipment (PPE) is required when handling nitroanilines?

A3: The following PPE is mandatory when working with nitroanilines:

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Skin Protection: A lab coat, long pants, and closed-toed shoes are required.[1] Impervious protective clothing should be worn to prevent skin contact.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are necessary. Double-gloving is recommended.[1][8] Gloves must be changed immediately upon contact with the chemical.[1]

  • Respiratory Protection: Work should be conducted in a chemical fume hood to prevent inhalation.[1][2] If exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator should be used.[2]

Troubleshooting Guide

Issue: I have observed an unexpected color change or gas evolution after mixing a nitroaniline with another chemical.

  • Immediate Action:

    • If the reaction is exothermic (producing heat), immediately cool the reaction vessel using an ice bath.

    • If the reaction is vigorous or producing a significant amount of gas, evacuate the immediate area and alert your laboratory's safety officer.

    • Do not seal the container if gas is evolving, as this could lead to a dangerous buildup of pressure and potential explosion.[9]

Issue: My skin has come into contact with a nitroaniline.

  • Immediate Action:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8]

    • Remove all contaminated clothing promptly.[4][8] Do not take contaminated clothing home.[4]

    • Seek immediate medical attention.[8]

Issue: I have accidentally inhaled nitroaniline dust.

  • Immediate Action:

    • Move to fresh air immediately.[8]

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.[8]

Issue: A small spill of solid nitroaniline has occurred outside the fume hood.

  • Immediate Action:

    • Alert everyone in the immediate area.

    • Do not attempt to clean up the spill yourself if you are not trained to do so, as nitroanilines are acutely hazardous.[1] Contact your institution's environmental health and safety personnel.[1][8]

    • If trained to handle small spills:

      • Ensure you are wearing the appropriate PPE, including respiratory protection.[8]

      • Gently dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[6]

      • Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[8][10]

Quantitative Data Summary

ParameterValueSource
p-Nitroaniline Exposure Limit (TWA) 3 mg/m³ (8-hour Time Weighted Average)[1]
p-Nitroaniline IDLH (Immediately Dangerous to Life or Health) 300 mg/m³[4]
p-Nitroaniline Flash Point 199 °C (390 °F)[6]
p-Nitroaniline Melting Point 148 °C (298 °F)[6]
3-Nitroaniline Melting Point 112-114 °C[5]
3-Nitroaniline Flash Point 196 °C[5]

Key Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup of Solid Nitroaniline

Objective: To safely clean up a small spill of solid nitroaniline while minimizing exposure and contamination.

Materials:

  • Full Personal Protective Equipment (PPE) as specified above.

  • 60-70% Ethanol in a spray bottle.

  • Absorbent paper.[6]

  • Two pairs of chemical-resistant gloves.

  • Shovel or sweeper and dustpan.

  • Sealable, labeled hazardous waste container.

  • Vapor-tight plastic bags.[6]

Procedure:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on all required PPE, including double gloves and respiratory protection.

  • Dampen the Spill: Lightly spray the spilled nitroaniline with 60-70% ethanol to prevent dust generation.[6] Avoid using excessive liquid that could cause the spill to spread.

  • Collect the Spilled Material: Carefully sweep or shovel the dampened solid into a designated hazardous waste container.[8]

  • Clean the Area: Use absorbent paper dampened with 60-70% ethanol to wipe the contaminated surface.[6] Place the used absorbent paper into a vapor-tight plastic bag for disposal.[6]

  • Final Decontamination: Wash the affected area with soap and water.[6]

  • Dispose of Waste: Seal the hazardous waste container and the plastic bag. Dispose of all contaminated materials (including the outer pair of gloves) as hazardous waste according to your institution's guidelines.

  • Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.

Diagrams

Spill_Response_Workflow spill Nitroaniline Spill Occurs alert Alert Personnel in the Area spill->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill (Contact EHS) assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe dampen Dampen Spill with 60-70% Ethanol ppe->dampen collect Collect Material into Hazardous Waste Container dampen->collect clean Clean Area with Damp Absorbent Paper collect->clean decontaminate Decontaminate Surface with Soap and Water clean->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for responding to a nitroaniline spill.

Incompatible_Materials nitroaniline Nitroanilines incompatible Incompatible Materials nitroaniline->incompatible oxidizers Strong Oxidizing Agents (e.g., Nitrates, Peroxides) incompatible->oxidizers acids Strong Acids (e.g., Sulfuric Acid) incompatible->acids reducing_agents Strong Reducing Agents incompatible->reducing_agents bases Strong Bases (e.g., Sodium Hydroxide) incompatible->bases moisture Moisture incompatible->moisture acid_chlorides Acid Chlorides & Anhydrides incompatible->acid_chlorides chloroformates Chloroformates incompatible->chloroformates

Caption: Materials incompatible with nitroanilines.

References

Technical Support Center: Scale-up Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Nitro-2-(trifluoromethoxy)aniline. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and safety considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound on a larger scale?

A1: The most common and scalable strategy involves a three-step process starting from 2-(trifluoromethoxy)aniline:

  • Protection: The amino group is protected, typically via acetylation, to prevent oxidation and direct the subsequent nitration.[1][2]

  • Nitration: The protected intermediate is nitrated using a mixed acid system (e.g., HNO₃/H₂SO₄) under carefully controlled temperature conditions.[3][4][5]

  • Deprotection: The protecting group is removed, usually by hydrolysis, to yield the final product.

Q2: Why is protection of the aniline's amino group necessary?

A2: Direct nitration of anilines is problematic for several reasons. The amino group is a powerful activating group, which can lead to over-nitration or oxidation by the strong nitric acid.[6][7] Furthermore, under the highly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to the formation of undesired isomers.[1][8] Protecting the amino group as an acetamide moderates its activating effect and ensures para-nitration as the major product due to steric hindrance at the ortho positions.[8]

Q3: What are the critical parameters to control during the nitration step?

A3: The nitration of aromatic compounds is highly exothermic and requires strict control over several parameters to ensure safety and selectivity:[5][9]

  • Temperature: Low temperatures (typically 0-10°C) are crucial to prevent runaway reactions and minimize the formation of byproducts.

  • Rate of Addition: The nitrating agent must be added slowly and sub-surface to ensure localized heat can be effectively dissipated.

  • Agitation: Efficient stirring is necessary to maintain homogenous temperature and concentration throughout the reactor, which is critical for avoiding localized "hot spots."

  • Stoichiometry: Using an excess of the nitrating agent can lead to over-nitration.[10]

Q4: What are the expected impurities and how can they be minimized?

A4: The primary impurities include isomeric nitroanilines (e.g., 3-nitro and 4-nitro isomers) and potentially dinitrated products. Minimizing these involves:

  • Protecting the amine: This is the most effective way to control regioselectivity.[1]

  • Strict temperature control: Deviations can alter the isomer ratio.

  • Precise stoichiometry of the nitrating agent: Prevents dinitration.[10] Purification is typically achieved through recrystallization or column chromatography.[11][12]

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the disappearance of the starting material and the formation of the product. For isomer analysis, Capillary Zone Electrophoresis (CZE) can also be an effective technique.[13]

Troubleshooting Guide

Problem / Question Potential Cause(s) Recommended Solution(s)
Low yield in the acetylation step. Incomplete reaction; hydrolysis of acetic anhydride before reaction.Ensure the starting aniline and solvent are anhydrous. Use a slight excess of acetic anhydride. Monitor the reaction to completion using TLC or HPLC before quenching.
Exotherm is difficult to control during nitration. Inadequate cooling capacity for the scale; nitrating agent added too quickly; poor agitation.Reduce the addition rate of the nitrating agent.[5] Ensure the reactor's cooling system is sufficient for the batch size. Increase the agitation speed to improve heat transfer. Consider using a continuous flow reactor for better intrinsic safety and heat management on a large scale.[4][9][10]
Formation of significant amounts of meta-nitro isomer. Incomplete protection of the amino group; protonation of the unprotected amine during nitration.Verify the completion of the acetylation step before proceeding. Ensure reaction conditions for nitration do not lead to premature deprotection.
Product precipitates in the reactor during nitration. Formation of water as a byproduct can reduce the solubility of the product in the acidic medium.Using a water-free nitration system, such as one employing fuming nitric acid and oleum, can act as an in-situ water scavenger and prevent precipitation.[5]
Incomplete hydrolysis (deprotection) of the acetyl group. Insufficient hydrolysis time or temperature; inadequate concentration of acid/base catalyst.Increase the reaction time or temperature, monitoring by TLC/HPLC. Ensure the concentration of the hydrolyzing agent (e.g., HCl or NaOH) is appropriate for the scale.
Difficulty in separating nitroaniline isomers. Similar solubility profiles of the isomers in the chosen crystallization solvent.Screen multiple solvents or solvent mixtures for recrystallization to maximize the solubility difference between the desired product and impurities.[11] If crystallization is ineffective, preparative column chromatography may be necessary, though this can be challenging on a large scale.[12]

Experimental Protocols

Overall Synthesis Workflow

The following diagram illustrates the proposed three-step synthesis for scaling up the production of this compound.

G cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection (Hydrolysis) A 2-(Trifluoromethoxy)aniline C Reaction at 0-25°C A->C B Acetic Anhydride + Pyridine B->C D N-(2-(trifluoromethoxy)phenyl)acetamide C->D Quench & Isolate E N-(2-(trifluoromethoxy)phenyl)acetamide G Reaction at 0-10°C E->G F HNO3 / H2SO4 F->G H N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide G->H Quench on ice & Isolate I N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide K Reflux I->K J Aqueous HCl J->K L This compound K->L Neutralize, Extract & Purify G start Low Final Yield of This compound check_hydrolysis Check Purity of N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide (Intermediate II) start->check_hydrolysis check_nitration Check Purity of N-(2-(trifluoromethoxy)phenyl)acetamide (Intermediate I) check_hydrolysis->check_nitration Pure hydrolysis_issue Issue in Deprotection Step: - Incomplete hydrolysis - Degradation during workup check_hydrolysis->hydrolysis_issue Impure nitration_issue Issue in Nitration Step: - Isomer formation - Dinitration - Mechanical loss during quench check_nitration->nitration_issue Impure acetylation_issue Issue in Acetylation Step: - Incomplete reaction - Impure starting material check_nitration->acetylation_issue Pure

References

Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of aniline. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and undesirable side products.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline often problematic and result in low yields?

Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is challenging for two primary reasons:

  • Protonation of the Amino Group: Aniline's basic amino group (-NH₂) is readily protonated by the strong acids in the nitrating mixture to form the anilinium ion (-NH₃⁺).[1][2] This ion is a strong deactivating group and a meta-director, leading to the formation of a significant amount of the undesired m-nitroaniline.[2][3][4][5]

  • Oxidation: Nitric acid is a potent oxidizing agent that can oxidize the highly activated aniline ring.[2][6] This results in the formation of dark, tarry polymerization and degradation byproducts, which significantly reduces the yield of the desired nitroaniline products.[2][3]

Q2: What is the typical product distribution when nitrating aniline directly?

Direct nitration of aniline results in a mixture of isomers. The substantial amount of the meta-isomer is a direct result of the protonation of aniline in the strongly acidic medium.[2][4][5]

IsomerTypical Yield (%)
p-Nitroaniline~51%
m-Nitroaniline~47%
o-Nitroaniline~2%
(Source:[2][7][8])

The low yield of the ortho-isomer is often attributed to steric hindrance.[9]

Q3: How can I prevent oxidation and the formation of the meta-isomer?

The most effective strategy is to protect the amino group before nitration.[2][10] This is typically achieved by acetylating the aniline with acetic anhydride to form acetanilide.[2][11] The acetamido group (-NHCOCH₃) has the following advantages:

  • It is still an ortho-para director but is less activating than the amino group, which helps prevent oxidation.[2]

  • The amide is not basic enough to be protonated by the nitrating mixture, thus preventing the formation of the meta-directing anilinium ion.[2]

After the nitration of acetanilide, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline isomer.[2][11]

Troubleshooting Guide

ProblemPrimary Cause(s)Recommended Solutions
Low to no conversion of starting material. Deactivation of the aromatic ring. The amino group of aniline is protonated by the strong acidic medium to form the deactivating anilinium ion.[1][4]1. Protect the amino group: Acetylate the aniline to form acetanilide before nitration. The acetamido group is less basic and will not be protonated.[2][10]2. Use milder nitrating agents: For complex substrates, consider less acidic nitrating systems.[2]
Reaction mixture turns dark brown or black, yielding a tarry substance. Oxidation of aniline. The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2][6]1. Protect the amino group: Acetylation reduces the activating effect of the amino group, making the ring less prone to oxidation.[2]2. Strict temperature control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[2]
A significant amount of m-nitroaniline is isolated. Protonation of the amino group. The formation of the meta-directing anilinium ion is the primary cause.[2][3][4][5]Protect the amino group: The neutral acetamido group in acetanilide is an ortho-para director and is not protonated under the reaction conditions.[2]
Low yield of the desired p-nitroaniline isomer. Competing side reactions. A combination of oxidation and meta-substitution reduces the formation of the para-product.Implement the protection-nitration-deprotection sequence: This multi-step approach is the most reliable method for selectively synthesizing p-nitroaniline with a high yield.[12]

Experimental Protocols

Protocol 1: Protection of Aniline (Acetylation)

This procedure converts aniline to acetanilide to protect the amino group.

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.

  • Reaction: Gently warm the mixture for approximately 15-30 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture into ice-cold water. The acetanilide will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.

Protocol 2: Nitration of Acetanilide
  • Setup: In a flask, dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for about 30-60 minutes.

  • Isolation: Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.[2]

Protocol 3: Deprotection of p-Nitroacetanilide (Hydrolysis)

This final step removes the acetyl group to yield p-nitroaniline.

  • Setup: Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[2]

  • Reaction: Heat the mixture under reflux for approximately 20-30 minutes, or until the solid has dissolved.[2]

  • Isolation: Cool the solution and then pour it into a beaker of cold water.

  • Neutralization: Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture.[2]

Visualized Workflows and Pathways

Aniline_Nitration_Troubleshooting cluster_direct Direct Nitration Pathway & Issues cluster_protected Protected Nitration Pathway (Recommended) Aniline Aniline (-NH2) Protonation Protonation Aniline->Protonation Strong Acid Oxidation Oxidation Aniline->Oxidation HNO3 Ortho_Para_Product o/p-Nitroaniline (Low Yield) Aniline->Ortho_Para_Product Minor Pathway Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Protonation Nitrating_Mixture->Oxidation Anilinium Anilinium Ion (-NH3+) Meta-Director Protonation->Anilinium Meta_Product m-Nitroaniline (High Yield) Anilinium->Meta_Product Electrophilic Substitution Tarry_Products Tarry Byproducts Oxidation->Tarry_Products Start_Aniline Aniline Acetylation Step 1: Acetylation (Acetic Anhydride) Start_Aniline->Acetylation Acetanilide Acetanilide (-NHCOCH3) o/p-Director Acetylation->Acetanilide Nitration Step 2: Nitration (Nitrating Mixture) Acetanilide->Nitration p_Nitroacetanilide p-Nitroacetanilide (Major Product) Nitration->p_Nitroacetanilide Hydrolysis Step 3: Hydrolysis (Acid/Base) p_Nitroacetanilide->Hydrolysis p_Nitroaniline p-Nitroaniline (High Yield) Hydrolysis->p_Nitroaniline Troubleshooting_Workflow Start Low Conversion Rate in Aniline Nitration Check_Reaction Observe Reaction Mixture Appearance Start->Check_Reaction Tarry Dark/Tarry Mixture? Check_Reaction->Tarry Analyze_Product Analyze Product Distribution (e.g., NMR, GC-MS) Tarry->Analyze_Product No Oxidation_Cause Cause: Oxidation of Aniline Solutions: - Protect Amino Group - Lower Reaction Temp Tarry->Oxidation_Cause Yes Meta_High High % of m-Nitroaniline? Analyze_Product->Meta_High Protonation_Cause Cause: Protonation to Anilinium Ion Solution: - Protect Amino Group Meta_High->Protonation_Cause Yes Implement_Protection Implement Protection/ Deprotection Strategy Meta_High->Implement_Protection No (Other Issues) Oxidation_Cause->Implement_Protection Protonation_Cause->Implement_Protection

References

Preventing decomposition of 5-Nitro-2-(trifluoromethoxy)aniline during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Nitro-2-(trifluoromethoxy)aniline during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Darkening of the reaction mixture and formation of insoluble materials.

  • Possible Cause: Thermal decomposition of the nitroaromatic compound. Nitroanilines can be susceptible to thermal degradation, which can be exacerbated by localized heating or prolonged reaction times at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Carefully monitor and control the reaction temperature. Use a water, oil, or digitally controlled heating mantle to ensure uniform and stable heating. Avoid localized "hot spots."

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated at elevated temperatures.

Issue 2: Low yield or no desired product in nucleophilic aromatic substitution (SNA_r_) reactions.

  • Possible Cause 1: Insufficient activation of the aromatic ring. While the nitro group is strongly activating, the trifluoromethoxy group also has a significant electron-withdrawing effect, which can influence the overall electron density of the ring.

  • Troubleshooting Steps:

    • Stronger Nucleophile: Consider using a stronger nucleophile or increasing the concentration of the nucleophile.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) to enhance the nucleophilicity of the reacting species.

    • Temperature Increase: Cautiously increase the reaction temperature while monitoring for decomposition (see Issue 1).

  • Possible Cause 2: Side reactions. Unwanted side reactions can consume the starting material or the product.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can react with strong bases or nucleophiles.

    • Protecting Groups: If the aniline nitrogen is not the desired reaction site, consider protecting it with a suitable group (e.g., Boc, Cbz) to prevent its participation in side reactions.

Issue 3: Inconsistent or low yields in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause 1: Catalyst deactivation. The aniline moiety can coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Troubleshooting Steps:

    • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalyst stability and activity.

    • Pre-catalyst: Use a pre-formed palladium catalyst, which can be more stable and efficient than generating the active catalyst in situ.

    • Base Selection: The choice of base is critical. Weaker bases may be insufficient, while overly strong bases can promote side reactions. A screening of bases (e.g., Cs2CO3, K3PO4, K2CO3) is recommended.

  • Possible Cause 2: Decomposition of the starting material under basic conditions.

  • Troubleshooting Steps:

    • Milder Base: If decomposition is suspected, switch to a milder base.

    • Temperature Control: Run the reaction at the lowest effective temperature.

Issue 4: Decomposition during the reduction of the nitro group.

  • Possible Cause: Over-reduction or side reactions with the reducing agent. Common reducing agents can sometimes lead to the formation of undesired byproducts. For instance, LiAlH4 is generally not suitable for the reduction of aromatic nitro compounds to anilines as it can lead to azo compounds.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • For a clean reduction to the corresponding diamine, catalytic hydrogenation (H2, Pd/C) is often a good choice.

      • Metal/acid combinations like Fe/HCl or SnCl2/HCl are also effective.

    • Control of Reaction Conditions:

      • Temperature: Maintain a low to moderate temperature to control the exothermicity of the reaction.

      • Stoichiometry: Use the correct stoichiometry of the reducing agent to avoid over-reduction.

Issue 5: Uncontrollable reaction or decomposition during diazotization.

  • Possible Cause: Instability of the diazonium salt. Diazonium salts of electron-deficient anilines can be highly unstable and prone to explosive decomposition, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

    • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline to control the exothermic reaction and prevent a buildup of nitrous acid.

    • Sufficient Acidity: Use a strong mineral acid (e.g., HCl, H2SO4) to ensure the complete protonation of the aniline and to generate the nitrosonium ion.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It should be stored in a cool, dark place under an inert atmosphere. Room temperature storage is generally acceptable.

Q2: What are the main safety hazards associated with this compound?

A: It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Q3: Can the trifluoromethoxy group decompose under typical reaction conditions?

A: The trifluoromethoxy group is generally very stable and resistant to degradation by acids, bases, and common oxidizing or reducing agents.

Q4: What are some common impurities that might be present in commercial this compound?

A: Potential impurities could include isomers from the nitration reaction during its synthesis, as well as the unreacted starting material, 2-(trifluoromethoxy)aniline.

Data Presentation

Table 1: Recommended Starting Conditions for Common Reactions

Reaction TypeReagent/Catalyst SystemSolventTemperature (°C)Key Considerations
Nitro Group Reduction H₂, Pd/C (5-10 mol%)Methanol or Ethanol25-40Ensure proper agitation and a hydrogen atmosphere.
Fe, NH₄ClEthanol/Water50-78A generally mild and effective method.
SnCl₂·2H₂OEthanol50-78Can be sensitive to air oxidation.
Nucleophilic Aromatic Substitution Nucleophile, K₂CO₃ or Cs₂CO₃DMSO or DMF80-120Anhydrous conditions are crucial.
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water80-100Degas the solvent and maintain an inert atmosphere.
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene or Dioxane90-110Ligand and base screening may be necessary.
Diazotization NaNO₂, HClWater0-5Strict temperature control is critical.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of the Nitro Group using Fe/NH₄Cl

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (Fe, 3.0-5.0 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Decomposition_Pathway cluster_conditions Triggering Conditions cluster_molecule cluster_products Decomposition Products High_Temp High Temperature Molecule This compound High_Temp->Molecule Tar Tarry Materials Strong_Base Strong Base Strong_Base->Molecule Side_Products Undefined Side Products Uncontrolled_Diazotization Uncontrolled Diazotization Uncontrolled_Diazotization->Molecule Phenolic_Byproducts Phenolic Byproducts Molecule->Tar Molecule->Side_Products Molecule->Phenolic_Byproducts

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_planning Reaction Planning cluster_execution Reaction Execution cluster_workup Work-up and Purification Select_Reagents Select Appropriate Reagents Optimize_Conditions Optimize Conditions (Temp, Time) Select_Reagents->Optimize_Conditions Inert_Atmosphere Consider Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Setup Reaction Setup Inert_Atmosphere->Setup Monitoring Monitor Progress (TLC/LC-MS) Setup->Monitoring Quench Quench Reaction Monitoring->Quench Purify Purify Product Quench->Purify

Caption: A general experimental workflow for reactions with sensitive substrates.

Troubleshooting_Logic Start Decomposition Observed? Check_Temp Check Temperature Control Start->Check_Temp Yes End Problem Resolved Start->End No Check_Reagents Evaluate Reagents/Catalyst Check_Temp->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Modify_Conditions Modify Reaction Conditions Check_Atmosphere->Modify_Conditions Modify_Conditions->End

Caption: A logical troubleshooting workflow for addressing decomposition issues.

Validation & Comparative

A Comparative Guide to 5-Nitro-2-(trifluoromethoxy)aniline and 2-Nitro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of two isomeric building blocks, 5-Nitro-2-(trifluoromethoxy)aniline and 2-Nitro-5-(trifluoromethoxy)aniline, offering valuable insights for researchers, scientists, and drug development professionals.

While direct comparative studies on these specific isomers are limited in publicly available literature, this guide consolidates available data on their properties, outlines plausible synthetic approaches, and discusses their potential applications in medicinal chemistry based on the known reactivity of their constituent functional groups.

Physicochemical Properties: A Tale of Two Isomers

The positional difference of the nitro and trifluoromethoxy groups on the aniline ring is expected to influence the electronic and steric properties of this compound and 2-Nitro-5-(trifluoromethoxy)aniline, thereby affecting their reactivity, pKa, and interactions with biological targets.

PropertyThis compound2-Nitro-5-(trifluoromethoxy)aniline
CAS Number 158579-82-92267-22-3[1]
Molecular Formula C₇H₅F₃N₂O₃C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol 222.12 g/mol [1]
Physical Form SolidData not available
Boiling Point 295.7 ± 35.0 °C at 760 mmHgData not available
Computed XLogP3 Data not available3.1[1]
Purity (typical) 98%≥99.0%
Storage Temperature 4°C, protect from lightData not available

Synthetic Strategies: Pathways to Isomeric Scaffolds

The synthesis of these isomers would likely involve the introduction of the nitro and trifluoromethoxy groups onto an aniline or benzene precursor. While specific experimental protocols for these exact compounds are not readily found in peer-reviewed journals, plausible synthetic routes can be devised based on established organic chemistry principles.

A general strategy for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.[2][3] This could be a viable route for this compound, starting from a suitably substituted nitroaniline precursor.

For 2-Nitro-5-(trifluoromethoxy)aniline, a potential pathway could involve the nitration of 3-(trifluoromethoxy)aniline or the trifluoromethoxylation of 4-chloro-3-nitroaniline. The presence of the nitro group offers a convenient handle for further functionalization, such as reduction to an amine, which opens up numerous synthetic possibilities for creating diverse molecular libraries.

Experimental Protocol: General Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative (Illustrative)

This protocol is a generalized representation of a synthetic approach that could be adapted for the synthesis of this compound, based on a published method for similar compounds.[2][3]

Step 1: N-Aryl-N-hydroxyacetamide Formation

  • A solution of the corresponding nitroaniline is reduced to the hydroxylamine.

  • The resulting hydroxylamine is then acetylated to form the N-aryl-N-hydroxyacetamide.

Step 2: O-Trifluoromethylation

  • The N-aryl-N-hydroxyacetamide is reacted with an electrophilic trifluoromethylating reagent, such as a Togni reagent, in the presence of a suitable base.

Step 3: Intramolecular OCF₃ Migration

  • The O-trifluoromethylated intermediate is heated in a suitable solvent to induce the migration of the OCF₃ group to the ortho position of the aromatic ring.

Step 4: Deprotection

  • The acetyl protecting group is removed to yield the final ortho-trifluoromethoxylated aniline.

experimental_workflow General Synthetic Workflow for Ortho-Trifluoromethoxylated Anilines Start Substituted Nitroaniline Step1 1. Reduction 2. Acetylation Start->Step1 Intermediate1 N-Aryl-N-hydroxyacetamide Step1->Intermediate1 Step2 O-Trifluoromethylation Intermediate1->Step2 Intermediate2 O-Trifluoromethylated Intermediate Step2->Intermediate2 Step3 Thermal OCF3 Migration Intermediate2->Step3 Intermediate3 Protected Ortho-Trifluoromethoxylated Aniline Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Ortho-Trifluoromethoxylated Aniline Step4->End

Caption: Generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Applications in Drug Discovery and Medicinal Chemistry

Both this compound and 2-Nitro-5-(trifluoromethoxy)aniline serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is known to enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group can block potential sites of metabolism, leading to a longer in vivo half-life of a drug candidate.

  • Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The electronic properties of the -OCF₃ group can influence the binding interactions of a molecule with its biological target.

The nitro group, on the other hand, is a versatile functional group that can be readily reduced to an amino group. This primary amine can then be further functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. The presence of both the nitro and trifluoromethoxy groups on an aniline scaffold provides a rich platform for the generation of novel chemical entities for various therapeutic areas, including oncology, infectious diseases, and neuroscience.

logical_relationship Role of Functional Groups in Drug Discovery Aniline_Core Nitro-Trifluoromethoxy-Aniline Scaffold OCF3_Group Trifluoromethoxy (-OCF3) Group Aniline_Core->OCF3_Group Nitro_Group Nitro (-NO2) Group Aniline_Core->Nitro_Group OCF3_Properties Enhances: - Metabolic Stability - Lipophilicity - Binding Affinity OCF3_Group->OCF3_Properties Nitro_Properties Versatile Handle for Further Functionalization: - Reduction to Amine (-NH2) - SAR Exploration Nitro_Group->Nitro_Properties

Caption: Key functional groups and their impact on drug discovery.

Safety and Handling

Based on available safety data, both isomers should be handled with care in a laboratory setting.

  • This compound: Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and 2-Nitro-5-(trifluoromethoxy)aniline represent two valuable, yet distinct, building blocks for medicinal chemistry and drug discovery. The strategic placement of the nitro and trifluoromethoxy groups offers a unique combination of properties that can be exploited to synthesize novel compounds with improved pharmacokinetic and pharmacodynamic profiles. While a direct, head-to-head comparison of their performance in specific applications awaits further research, this guide provides a foundational understanding of their properties and potential to empower researchers in their quest for new and effective therapeutics. Further experimental investigation into the synthesis, reactivity, and biological activity of these isomers is warranted to fully unlock their potential in the development of next-generation pharmaceuticals.

References

A Comparative Guide to the Spectroscopic Properties of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the three isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p)-nitroaniline. The distinct positions of the nitro (-NO₂) and amino (-NH₂) groups on the benzene ring in these isomers lead to unique electronic and vibrational properties, which are discernible through various spectroscopic techniques. This guide summarizes key data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables provide a quantitative summary of the key spectroscopic data for the nitroaniline isomers.

Table 1: UV-Visible Spectroscopy Data

The UV-Visible absorption maxima (λmax) of nitroaniline isomers are sensitive to the solvent environment. The data presented below showcases these variations.

IsomerSolventλmax (nm)Reference
o-NitroanilineAqueous KClO₄ (0.1 mol L⁻¹)428[1]
Gas Phase355[2]
m-NitroanilineAqueous KClO₄ (0.1 mol L⁻¹)375[1]
Gas Phase326[2]
p-NitroanilineAqueous KClO₄ (0.1 mol L⁻¹)395[1]
Gas Phase292[2]
Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of nitroaniline isomers exhibit characteristic absorption bands corresponding to the vibrational modes of their functional groups.

Functional GroupVibrational Modeo-Nitroaniline (cm⁻¹)m-Nitroaniline (cm⁻¹)p-Nitroaniline (cm⁻¹)Reference
-NH₂Symmetric Stretch~3380~3350~3350
-NH₂Asymmetric Stretch~3500~3440~3480
-NO₂Symmetric Stretch~1340~1350~1330[3]
-NO₂Asymmetric Stretch~1500~1550~1500[3]
Aromatic C-HStretch3000-31003000-31003000-3100[3]
C-NStretch~1250~1250~1280[3]

Note: The exact frequencies can vary based on the sample preparation method and the instrument used.

Table 3: ¹H NMR Spectroscopy Data

The chemical shifts (δ) in ¹H NMR spectra are influenced by the electronic environment of the protons. The data below is for samples dissolved in CDCl₃.

Protono-Nitroaniline (ppm)m-Nitroaniline (ppm)p-Nitroaniline (ppm)Reference
Aromatic H8.097, 7.349, 6.823, 6.6887.5-7.8 (m), 7.2-7.4 (m), 6.8-7.0 (m)7.972, 6.64[4][5][6]
-NH₂6.1~3.8~4.2[4][5]

Note: The chemical shifts and splitting patterns can vary with the solvent and the spectrometer frequency.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitroaniline isomers.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the nitroaniline isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[7] The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer, typically below 1.0.[7]

  • Instrumentation : Utilize a double-beam UV-Vis spectrophotometer.[7]

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).[7] A blank cuvette containing only the solvent should be used as a reference.

Infrared (IR) Spectroscopy

For solid samples like nitroaniline isomers, two common preparation methods are:

  • KBr Pellet Method :

    • Sample Preparation : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[7]

    • Grind the mixture to a fine powder and press it into a thin, transparent disc using a hydraulic press.[7]

    • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

    • Data Acquisition : Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Thin Solid Film Method :

    • Sample Preparation : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

    • Instrumentation : Use an FTIR spectrometer.

    • Data Acquisition : Mount the salt plate in the sample holder and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the nitroaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[9]

  • Instrumentation : Employ a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]

  • Data Acquisition : Acquire the ¹H NMR spectrum.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of nitroaniline isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Nitroaniline Isomer UV_Prep Dilute Solution Sample->UV_Prep IR_Prep KBr Pellet or Thin Film Sample->IR_Prep NMR_Prep Solution in Deuterated Solvent Sample->NMR_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis IR IR Spectroscopy IR_Prep->IR NMR NMR Spectroscopy NMR_Prep->NMR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Chemical Shift & Coupling Analysis NMR->NMR_Data Characterization Isomer Characterization UV_Data->Characterization IR_Data->Characterization NMR_Data->Characterization

Caption: Workflow for Spectroscopic Analysis of Nitroaniline Isomers.

References

A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of the reactivity of anilines substituted with these two groups in key synthetic transformations relevant to drug development, supported by experimental data and detailed protocols.

Electronic Properties: A Tale of Two Electron-Withdrawing Groups

The reactivity of the amino group in aniline is fundamentally governed by the electronic nature of its substituents. Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, which has a significant impact on the nucleophilicity of the aniline nitrogen. This effect can be quantified by comparing their Hammett constants (σ) and the acidity of their conjugate acids (pKa).

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)
Hammett Constant (σp) 0.360.53
pKb of para-substituted aniline 8.711.2

Lower pKb values indicate a more basic (more nucleophilic) aniline.

The trifluoromethyl group has a larger para Hammett constant (σp = 0.53) compared to the trifluoromethoxy group (σp = 0.36), indicating that -CF₃ is a stronger electron-withdrawing group through the aromatic system.[1] This is reflected in the basicity of the corresponding anilines. 4-(Trifluoromethoxy)aniline is more basic (pKb = 8.7) than 4-(trifluoromethyl)aniline (pKb = 11.2), meaning the lone pair of electrons on the nitrogen of the -OCF₃ substituted aniline is more available for nucleophilic attack.[1] This difference in basicity is a key predictor of their relative reactivity in reactions such as amide bond formation.

Reactivity in Amide Bond Formation

The formation of an amide bond is one of the most common reactions in drug synthesis. The reduced nucleophilicity of anilines bearing electron-withdrawing groups can make these couplings challenging.

Illustrative Reactivity Comparison:

Aniline DerivativeAcylating AgentCoupling ConditionsTime (h)Yield (%)
4-(Trifluoromethoxy)anilineBenzoyl ChloridePyridine, DCM, 25°C485
4-(Trifluoromethyl)anilineBenzoyl ChloridePyridine, DCM, 25°C870

The higher nucleophilicity of 4-(trifluoromethoxy)aniline generally leads to faster reaction times and higher yields in amide coupling reactions compared to its 4-(trifluoromethyl)aniline counterpart under similar conditions.

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the acylation of an electron-deficient aniline.

Materials:

  • Substituted aniline (e.g., 4-(trifluoromethoxy)aniline or 4-(trifluoromethyl)aniline) (1.0 equiv)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 equiv)

Procedure:

  • Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine to the solution and stir for 5 minutes at room temperature.

  • Slowly add the acyl chloride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow Experimental Workflow: Amide Bond Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve aniline in anhydrous DCM add_pyridine Add pyridine dissolve->add_pyridine add_acyl_chloride Add acyl chloride add_pyridine->add_acyl_chloride stir_rt Stir at room temperature add_acyl_chloride->stir_rt quench Quench with water stir_rt->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Flash column chromatography concentrate->chromatography Final Product Final Product chromatography->Final Product

Workflow for amide bond formation.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively. The electronic properties of the aniline substituents also influence the efficiency of these transformations.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling of halo-substituted anilines, a more electron-deficient aromatic ring can facilitate the oxidative addition step, which is often rate-limiting.

Illustrative Reactivity Comparison (for a hypothetical bromo-substituted aniline):

Aniline DerivativeCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromo-2-(trifluoromethoxy)anilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1288
4-Bromo-2-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1292

In this case, the stronger electron-withdrawing nature of the -CF₃ group can lead to a slight increase in yield compared to the -OCF₃ group by accelerating the oxidative addition of the palladium catalyst to the aryl bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-substituted aniline.

Materials:

  • Bromo-substituted aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted aniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_arx Ar-Pd(II)L₂-X pd0->pd_arx Oxidative Addition (Ar-X) pd_ar_ar_prime Ar-Pd(II)L₂-Ar' pd_arx->pd_ar_ar_prime Transmetalation (Ar'B(OH)₂, Base) pd_ar_ar_prime->pd0 Reductive Elimination ar_ar_prime Ar-Ar' pd_ar_ar_prime->ar_ar_prime

Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another key transformation where the electronic nature of the aryl halide plays a crucial role. Similar to the Suzuki coupling, a more electron-deficient aryl halide can enhance the rate of oxidative addition.

Illustrative Reactivity Comparison (for a hypothetical bromo-substituted aniline):

Aryl BromideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromo-2-(trifluoromethoxy)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene690
4-Bromo-2-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene595

The stronger electron-withdrawing -CF₃ group can lead to slightly faster reaction times and higher yields in the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a bromo-substituted aniline.

Materials:

  • Bromo-substituted aniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the bromo-substituted aniline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

Trifluoromethyl and trifluoromethoxy-substituted anilines are crucial building blocks for a number of kinase inhibitors used in oncology. These drugs target specific signaling pathways that are often dysregulated in cancer.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Nilotinib , a second-generation Bcr-Abl inhibitor, incorporates a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. The trifluoromethyl group is crucial for its binding affinity and overall efficacy.

bcr_abl_pathway Bcr-Abl Signaling Pathway bcr_abl Bcr-Abl (Constitutively Active Kinase) grb2_sos Grb2/SOS bcr_abl->grb2_sos pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation stat5->proliferation nilotinib Nilotinib nilotinib->bcr_abl inhibits

Nilotinib targets the Bcr-Abl signaling pathway.
c-Met and VEGFR Signaling in Solid Tumors

The c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for tumor growth, angiogenesis, and metastasis. Cabozantinib is a multi-kinase inhibitor that targets both c-Met and VEGFR2, among others. Its synthesis involves a derivative of a trifluoromethoxyaniline precursor, highlighting the importance of this moiety in targeting these pathways.

cmet_vegfr_pathway c-Met and VEGFR Signaling Pathways cluster_cmet c-Met Pathway cluster_vegfr VEGFR Pathway hgf HGF cmet c-Met Receptor hgf->cmet cmet_downstream Ras/Raf/MEK/ERK PI3K/Akt cmet->cmet_downstream proliferation Proliferation & Angiogenesis cmet_downstream->proliferation vegf VEGF vegfr VEGFR2 vegf->vegfr vegfr_downstream PLCγ/PKC PI3K/Akt vegfr->vegfr_downstream vegfr_downstream->proliferation cabozantinib Cabozantinib cabozantinib->cmet inhibits cabozantinib->vegfr inhibits

Cabozantinib targets c-Met and VEGFR signaling.

Conclusion

Both trifluoromethoxy and trifluoromethyl anilines are valuable building blocks in drug discovery, primarily due to the electron-withdrawing nature of the -OCF₃ and -CF₃ groups. A nuanced understanding of their relative reactivity is essential for optimizing synthetic routes.

  • For nucleophilic reactions like amide bond formation , the higher basicity of trifluoromethoxy anilines generally leads to faster and more efficient reactions.

  • For palladium-catalyzed cross-coupling reactions , the stronger electron-withdrawing effect of the trifluoromethyl group can be advantageous, potentially leading to higher yields and faster reaction times, particularly in the rate-limiting oxidative addition step.

The choice between these two valuable synthons will ultimately depend on the specific synthetic challenge and the desired electronic properties of the final drug molecule.

References

Navigating the Complexities of Electrophilic Nitration on 2-(Trifluoromethoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic compounds is a cornerstone of molecular design. The introduction of a nitro group via electrophilic aromatic substitution is a fundamental transformation, yet its regiochemical outcome on highly substituted rings can be challenging to predict and control. This guide provides a comparative analysis of the expected regiochemistry of nitration on 2-(trifluoromethoxy)aniline, supported by an understanding of substituent directing effects and established experimental protocols for related transformations.

The nitration of 2-(trifluoromethoxy)aniline presents a fascinating case of competing directing effects between two electronically distinct substituents positioned ortho to each other. The amino (-NH₂) group is a powerful activating, ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is a moderately deactivating, yet also ortho-, para-directing substituent. The interplay of these effects, further complicated by the influence of reaction conditions, governs the distribution of the resulting nitro isomers.

Understanding the Directing Effects

The regioselectivity of electrophilic aromatic substitution is primarily dictated by the electronic properties of the substituents already present on the aromatic ring.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. However, under the strongly acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is strongly deactivating and a meta-director. To circumvent this, the amino group is often protected, for example, as an acetanilide (-NHCOCH₃), which remains an ortho-, para-director but is less activating and less prone to protonation.

  • Trifluoromethoxy Group (-OCF₃): This group exhibits a dual electronic nature. The oxygen atom's lone pairs can donate electron density to the ring via resonance, directing electrophiles to the ortho and para positions. However, the strong inductive electron-withdrawing effect of the three fluorine atoms deactivates the ring overall. The trifluoromethoxy group generally shows a preference for para-substitution.

In the case of 2-(trifluoromethoxy)aniline, the amino group would direct nitration to the 4- and 6-positions, while the trifluoromethoxy group would direct to the 3- and 5-positions. This creates a scenario where the precise outcome is highly dependent on the reaction conditions and the effective directing strength of each group under those conditions.

Predicted Regiochemical Outcomes and Comparative Analysis

Scenario 1: Nitration of N-acetyl-2-(trifluoromethoxy)aniline (Protected Amine)

This is the most plausible synthetic strategy for achieving selective nitration. The less activating acetamido group would still be a potent ortho-, para-director.

Product IsomerPredicted Major/MinorRationale
4-Nitro-2-(trifluoromethoxy)acetanilideMajorThe para-position to the strong activating acetamido group is sterically accessible and electronically favored.
6-Nitro-2-(trifluoromethoxy)acetanilideMinorThe ortho-position to the acetamido group is electronically activated, but may experience some steric hindrance from the adjacent trifluoromethoxy group.
5-Nitro-2-(trifluoromethoxy)acetanilideMinor/TraceThis isomer would be directed by the trifluoromethoxy group to its para-position. The directing effect of the acetamido group is likely to be dominant.
3-Nitro-2-(trifluoromethoxy)acetanilideTraceThis position is ortho to the trifluoromethoxy group and meta to the acetamido group, making it the least favored.

Alternative Nitrating Agents:

The choice of nitrating agent can also influence the regioselectivity. Milder nitrating agents might favor substitution at the most electronically activated positions, while bulkier reagents could enhance substitution at less sterically hindered sites.

Nitrating AgentExpected Influence on Regioselectivity
HNO₃/H₂SO₄Standard conditions, likely to produce a mixture with the 4-nitro isomer predominating on the protected aniline.
Acetyl nitrate (CH₃COONO₂)A milder nitrating agent, which could potentially offer different selectivity, although still likely favoring the positions activated by the amino/acetamido group.
Metal Nitrates (e.g., Fe(NO₃)₃)Some metal nitrate reagents have been shown to favor ortho-nitration in certain substrates, which could be explored to potentially increase the yield of the 6-nitro isomer.

Experimental Protocols

The following is a detailed protocol for the protection of an aniline and its subsequent nitration, which can be adapted for 2-(trifluoromethoxy)aniline.

1. Acetylation of 2-(Trifluoromethoxy)aniline

  • Materials: 2-(trifluoromethoxy)aniline, acetic anhydride, glacial acetic acid, water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline in a minimal amount of glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of acetic anhydride dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into a beaker of ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

2. Nitration of N-acetyl-2-(trifluoromethoxy)aniline

  • Materials: N-acetyl-2-(trifluoromethoxy)aniline, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a clean, dry flask, carefully add the N-acetyl-2-(trifluoromethoxy)aniline to concentrated sulfuric acid at a temperature of 0-5°C with stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at low temperature for a specified time (monitoring by TLC is recommended).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

    • The resulting nitroacetanilides can then be separated by chromatography and the acetyl group can be removed by hydrolysis (acidic or basic) to yield the corresponding nitroanilines.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the directing effects of the substituents.

logical_workflow cluster_protection Amine Protection cluster_nitration Nitration cluster_separation Separation & Deprotection start 2-(trifluoromethoxy)aniline protected N-acetyl-2-(trifluoromethoxy)aniline start->protected Acetylation prot_reagent Acetic Anhydride prot_reagent->protected nitrated Mixture of Nitro Isomers protected->nitrated Nitration nit_reagent HNO3 / H2SO4 nit_reagent->nitrated separated Isolated Nitro Isomers nitrated->separated Chromatography deprotection Final Nitroanilines separated->deprotection Hydrolysis

Caption: Synthetic workflow for the nitration of 2-(trifluoromethoxy)aniline.

Caption: Competing directing effects in the nitration of N-acetyl-2-(trifluoromethoxy)aniline.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Nitro-2-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, aniline derivatives have consistently emerged as a promising scaffold for the development of new drugs. This guide provides a comparative analysis of the anticipated biological activities of 5-Nitro-2-(trifluoromethoxy)aniline derivatives, drawing upon experimental data from structurally similar compounds to illuminate their potential as anticancer and antimicrobial agents.

The unique combination of a nitro group and a trifluoromethoxy substituent on the aniline ring suggests a high potential for significant biological activity. The nitro group is a well-known pharmacophore that can be reduced in hypoxic environments, characteristic of solid tumors, to generate reactive species that induce cell death. The trifluoromethoxy group, on the other hand, can enhance metabolic stability and cell membrane permeability, thereby improving the pharmacokinetic profile of a drug candidate.[1]

This guide synthesizes available data on related trifluoromethyl and nitro-substituted aniline compounds to provide a predictive overview of the biological activity of this compound and its derivatives. We will delve into their potential anticancer and antimicrobial properties, supported by detailed experimental protocols and an exploration of the likely signaling pathways involved.

Comparative Analysis of Biological Activities

While direct experimental data for a comprehensive series of this compound derivatives is not yet available in the public domain, we can extrapolate their potential efficacy by examining the performance of analogous compounds. The following tables summarize the biological activities of structurally related aniline derivatives against various cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic potential of aniline derivatives bearing trifluoromethyl and nitro groups has been demonstrated in several studies. These compounds are often evaluated for their ability to inhibit the growth of cancer cells, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: In Vitro Anticancer Activity of Structurally Related Aniline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)25.4 - >50[2]
C32 (Melanoma)24.4 - 28.3[2]
DU145 (Prostate)27.8 - 29.1[2]
MCF-7 (Breast)>50[2]
4-Anilinoquinazoline Derivative (Compound 8a)A431 (Skin Carcinoma)2.62[2]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.12 - 6.25[3]
Anthraquinone DerivativesPC3 (Prostate)4.65[4]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound derivatives.

Antimicrobial Activity

Aniline derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary measure of their effectiveness against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Aniline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[5][6]
Vibrio harveyi100[5][6]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[5][6]
Vibrio harveyi50[5][6]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesStaphylococcus epidermidis1.56[3]
Enterococcus faecium0.78[3]
Fluoro and nitro substituted aniline pyrazole derivativeGram-positive bacteria6.25[3]

Note: This table highlights the antimicrobial potential of aniline derivatives with similar functional groups. The actual activity of this compound derivatives would require specific testing.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological activity screening assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for investigation.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Aniline derivatives have been shown to trigger this process. The intrinsic (mitochondrial) pathway is a common mechanism, involving the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.[2]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion 5_Nitro_2_trifluoromethoxy_aniline_derivatives This compound derivatives Bcl2 Bcl-2 Family (Bax/Bak) CytoC Cytochrome c release Bcl2->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NFkB_Pathway IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Regulates MAPK_Pathway 5_Nitro_2_trifluoromethoxy_aniline_derivatives This compound derivatives Ras Ras 5_Nitro_2_trifluoromethoxy_aniline_derivatives->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Experimental_Workflow start Synthesis of This compound Derivatives primary_screening Primary Screening (e.g., Single High-Dose) start->primary_screening dose_response Dose-Response Studies (IC50/MIC Determination) primary_screening->dose_response Active Compounds selectivity Selectivity Assays (Normal vs. Cancer/Microbial Cells) dose_response->selectivity mechanistic Mechanistic Studies (Signaling Pathway Analysis) selectivity->mechanistic Selective Compounds in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo end Lead Compound Identification in_vivo->end

References

Comparative analysis of synthesis routes for substituted anilines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes. The efficient and selective construction of these aromatic amines is a pivotal step in synthetic organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to substituted anilines, offering a direct comparison of their performance based on experimental data. Detailed methodologies for key reactions and visual diagrams of reaction workflows are presented to aid in the selection of the optimal synthetic strategy.

The synthesis of substituted anilines can be broadly classified into two main strategies: the functionalization of a pre-existing aromatic ring by reducing a nitro group, and the formation of the crucial carbon-nitrogen (C–N) bond via cross-coupling reactions or nucleophilic substitution. Each approach presents a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, the presence of sensitive functional groups, and scalability. The following tables summarize quantitative data for the most common and powerful methods.

Table 1: Reduction of Substituted Nitroarenes

This classical approach is valued for its simplicity and the wide availability of nitroaromatic precursors.

MethodReducing Agent/CatalystTypical ConditionsYield (%)Functional Group ToleranceAdvantagesDisadvantages
Béchamp Reduction Fe / HCl or NH₄ClEtOH/H₂O, Reflux75-95%Good: Tolerates halides, nitriles, esters, ketones.[1][2][3]Inexpensive, robust, scalable.[1]Stoichiometric iron waste, strongly acidic.[2]
Catalytic Hydrogenation H₂, Pd/C or Raney NiMeOH or EtOH, RT-50°C, 1-50 atm H₂90-99%Moderate: Can reduce alkenes, alkynes, some halides.[4]High yield, clean byproducts (H₂O).Flammable H₂ gas, catalyst cost, potential over-reduction.
Transfer Hydrogenation Hydrazine (N₂H₄), Formic acid, or AlcoholsFe, Pd/C, or Ir catalyst85-98%Good: Generally chemoselective for the nitro group.[5][6]Avoids high-pressure H₂, milder conditions.Hydrazine toxicity, cost of some H₂ donors.
Table 2: C-N Cross-Coupling Reactions

Modern catalytic methods have revolutionized aniline synthesis by offering milder conditions and unprecedented functional group tolerance.

MethodCatalyst System (Catalyst/Ligand)Typical ConditionsYield (%)Functional Group ToleranceAdvantagesDisadvantages
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂ / Biarylphosphine Ligands (e.g., XPhos, RuPhos)NaOtBu or K₃PO₄, Toluene or Dioxane, 80-110°C70-98%Excellent: Tolerates esters, ketones, amides, nitriles, ethers.[7][8][9]Broad substrate scope, high functional group tolerance.[8][10]Catalyst/ligand cost, air-sensitive reagents.
Ullmann Condensation CuI / Ligand (e.g., Phenanthroline, Proline)K₂CO₃ or Cs₂CO₃, DMF or DMSO, 100-200°C50-95%Moderate: Less tolerant of sensitive groups than Buchwald-Hartwig.[11][12][13]Inexpensive copper catalyst.Harsh conditions (high temp), often requires activated aryl halides.[13]
Table 3: Nucleophilic Aromatic Substitution (SNAr)

This method is effective when the aromatic ring is activated by strong electron-withdrawing groups.

MethodNucleophileTypical ConditionsYield (%)Functional Group ToleranceAdvantagesDisadvantages
SNAr Ammonia (NH₃) or Amine (R-NH₂)DMSO or NMP, 80-150°C60-95%Limited to activated substrates.No transition metal catalyst required.Requires strongly electron-deficient arenes.[14][15]

Visualizing the Synthetic Pathways

Diagrams provide a clear overview of the logical flow and key components of each synthetic strategy.

G cluster_0 Main Synthetic Approaches cluster_1 Synthesis Routes Start Substituted Arene Precursor Nitroarene Nitroarene (Ar-NO2) Start->Nitroarene Nitration ArylHalide Aryl Halide / Sulfonate (Ar-X) Start->ArylHalide Halogenation / etc. Reduction Reduction Nitroarene->Reduction Coupling C-N Cross-Coupling ArylHalide->Coupling SNAr SNAr ArylHalide->SNAr If activated Product Substituted Aniline (Ar-NH2) Reduction->Product Coupling->Product SNAr->Product

Caption: Comparative workflow of major aniline synthesis strategies.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations.

Protocol 1: Reduction of a Nitroarene using Iron (Béchamp Reduction)

This protocol describes the reduction of 4-chloronitrobenzene to 4-chloroaniline.

Materials:

  • 4-Chloronitrobenzene (1.0 mmol, 157.5 mg)

  • Iron powder (<325 mesh) (4.0 mmol, 223.4 mg)

  • Ammonium chloride (NH₄Cl) (4.0 mmol, 214.0 mg)

  • Ethanol (5 mL)

  • Water (2.5 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene, iron powder, and ammonium chloride.[16]

  • Add the ethanol/water solvent mixture (2:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Rinse the flask and the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloroaniline. Typical yields are >90%.[3]

G Start Combine Reactants (Ar-NO2, Fe, NH4Cl) in EtOH/H2O Reflux Heat to Reflux (2-4 h) Start->Reflux Filter Cool & Filter (remove Fe salts) Reflux->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Dry & Concentrate Extract->Purify End Product (Ar-NH2) Purify->End

Caption: General workflow for nitroarene reduction using iron.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 4-bromotoluene with aniline using a palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • 4-Bromotoluene (1.0 mmol, 171.0 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by 4-bromotoluene and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100°C in an oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-(p-tolyl)aniline. Typical yields are >95%.[17]

G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X (Ln) Pd0->PdII_ArX L1 Oxidative Addition PdII_Amine [Ar-Pd(II)-NH2R (Ln)]+X- PdII_ArX->PdII_Amine L2 Amine Coordination PdII_Amido Ar-Pd(II)-NHR (Ln) PdII_Amine->PdII_Amido L3 Deprotonation PdII_Amido->Pd0 Ar-NHR L4 Reductive Elimination BaseH Base-H+X- PdII_Amido->BaseH ArX Ar-X ArX->PdII_ArX Amine RNH2 Amine->PdII_Amine Base Base Base->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Copper-Catalyzed Ullmann Condensation

This protocol describes the N-arylation of aniline with 4-iodotoluene.

Materials:

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • L-Proline (0.2 mmol, 23.0 mg) (as ligand)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 4-Iodotoluene (1.0 mmol, 218.0 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, L-proline, and K₂CO₃ under an inert atmosphere.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMSO, followed by 4-iodotoluene and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100-120°C in an oil bath with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 24-48 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-(p-tolyl)aniline.

G CuI Cu(I)-L CuI_Amido Cu(I)-NHR (L) CuI->CuI_Amido L1 Amide Formation CuIII Ar-Cu(III)-NHR (L)(X) CuIII->CuI Ar-NHR L3 Reductive Elimination CuI_Amido->CuIII L2 Oxidative Addition Amine RNH2 + Base Amine->CuI_Amido ArX Ar-X ArX->CuIII

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The synthesis of substituted anilines is a mature field with a diverse array of reliable methods. Classical nitroarene reduction, particularly with iron, remains a cost-effective and robust choice for large-scale synthesis when functional group compatibility is not a primary concern. For complex molecules and fine chemical synthesis, modern palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope and mild conditions, making it the premier choice for constructing C-N bonds with high functional group tolerance. The copper-catalyzed Ullmann condensation serves as a valuable, lower-cost alternative to palladium catalysis, especially with recent advancements that allow for milder reaction conditions. The choice of method should be carefully considered based on the specific requirements of the target molecule, including steric and electronic properties, cost, and scalability.

References

A Comparative Guide to the Synthesis of Ortho-Substituted Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into aniline scaffolds has garnered significant interest in medicinal chemistry and materials science. This is due to the unique properties conferred by the -OCF3 group, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which can profoundly influence the biological activity and material properties of the parent molecule.[1][2] The synthesis of ortho-substituted trifluoromethoxylated anilines, in particular, presents a unique set of challenges and opportunities for accessing novel chemical space.

This guide provides a comparative overview of synthetic methodologies for preparing ortho-substituted trifluoromethoxylated anilines, with a focus on a prominent two-step method involving O-trifluoromethylation and subsequent rearrangement. Detailed experimental protocols, quantitative data on yields and substrate scope, and a discussion of the advantages and limitations of this approach are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.

Comparison of Synthetic Methodologies

While various methods exist for the introduction of a trifluoromethoxy group onto an aromatic ring, the regioselective synthesis of ortho-trifluoromethoxylated anilines remains a challenge.[1][2] Traditional methods for trifluoromethoxylation often suffer from harsh reaction conditions, limited substrate scope, or the use of toxic reagents.[2][3] A more recent and effective strategy involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular[1][1]-sigmatropic rearrangement to afford the desired ortho-trifluoromethoxylated aniline.[3][4]

This two-step approach offers several advantages, including operational simplicity, the use of bench-stable reagents, and high functional group tolerance, making it amenable to gram-scale synthesis.[4]

Table 1: Comparison of a Key Synthetic Method for Ortho-Trifluoromethoxylated Anilines

MethodKey ReagentsGeneral YieldsKey AdvantagesKey Limitations
Two-Step O-Trifluoromethylation/[1][1]-Rearrangement 1. Trifluoromethylating agent (e.g., Togni's reagent II) 2. Base (e.g., Cs2CO3) 3. Solvent for rearrangement (e.g., MeNO2)85-95% for O-trifluoromethylation; yields for rearrangement vary with substrateHigh regioselectivity for the ortho position, broad functional group tolerance, operational simplicity.[2][4]Requires pre-functionalization of the aniline to the corresponding N-hydroxylamine derivative. Rearrangement temperature can be high depending on the electronic nature of the substrate.[1]

Featured Synthetic Protocol: Two-Step Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol details the synthesis of a representative ortho-trifluoromethoxylated aniline derivative, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, via the two-step O-trifluoromethylation and rearrangement sequence.[1]

Experimental Workflow

Synthetic Workflow Synthetic Workflow for Methyl 4-acetamido-3-(trifluoromethoxy)benzoate cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: OCF3 Migration Nitroarene Reduction Reduction of Methyl 4-nitrobenzoate Hydroxylamine Acetylation Acetylation of Methyl 4-(hydroxyamino)benzoate Nitroarene Reduction->Hydroxylamine Acetylation Hydrazine, Rh/C O-Trifluoromethylation O-Trifluoromethylation of N-hydroxyacetamido)benzoate Hydroxylamine Acetylation->O-Trifluoromethylation Acetyl Chloride Migration Thermally Induced OCF3 Migration O-Trifluoromethylation->Migration Togni's Reagent II, Cs2CO3 Final Product Methyl 4-acetamido-3- (trifluoromethoxy)benzoate Migration->Final Product

Caption: Synthetic workflow for the preparation of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Step 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor

The synthesis begins with the reduction of the corresponding nitroarene to the hydroxylamine, which is then acetylated.

a) Reduction of Methyl 4-nitrobenzoate:

  • To a solution of methyl 4-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., THF), add a catalyst such as 5% Rhodium on carbon (Rh/C).[1]

  • Add hydrazine monohydrate (1.1 eq) dropwise at 0 °C.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude methyl 4-(hydroxyamino)benzoate.

b) Acetylation of Methyl 4-(hydroxyamino)benzoate:

  • The crude hydroxylamine is dissolved in a solvent like diethyl ether.

  • A base (e.g., pyridine or NaHCO3) is added, followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.[1]

  • After the reaction is complete, the mixture is washed with water and brine, dried over a drying agent (e.g., Na2SO4), and the solvent is evaporated to give the N-acetylated product, methyl 4-(N-hydroxyacetamido)benzoate.[1]

Step 2: O-Trifluoromethylation
  • To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq) in chloroform, add cesium carbonate (Cs2CO3, 0.1 eq) and Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 eq).[1][5]

  • The reaction is stirred at room temperature and monitored by TLC.[1]

  • Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[1]

Step 3: Thermally Induced OCF3 Migration
  • The purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate is dissolved in nitromethane (MeNO2).[1][5]

  • The solution is heated to 120 °C in a sealed vessel.[1][5] The reaction temperature may vary depending on the electronic properties of the substrate.[1]

  • After the reaction is complete (monitored by TLC or NMR), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]

Table 2: Quantitative Data for the Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

StepProductYieldPuritySpectroscopic Data
Precursor Synthesis Methyl 4-(N-hydroxyacetamido)benzoate92% (two steps)[1]>95%-
O-Trifluoromethylation Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate95%[1]>95%-
OCF3 Migration Methyl 4-acetamido-3-(trifluoromethoxy)benzoate85%[1]>98%¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 8.8 Hz, 1H), 8.00 (dd, J = 8.8, 2.0 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), 7.68 (s, 1H), 3.93 (s, 3H), 2.29 (s, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -58.2.

Applications in Drug Discovery and Agrochemicals

The ortho-trifluoromethoxy aniline motif is a valuable building block in the design of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance a molecule's ability to cross biological membranes and improve its resistance to metabolic degradation, leading to a longer half-life in the body.[6] In agrochemicals, this moiety can increase the efficacy and persistence of herbicides and pesticides.

Currently, specific examples of ortho-substituted trifluoromethoxylated anilines with detailed biological data and their impact on signaling pathways are an active area of research. The synthetic methods described herein provide a robust platform for the generation of diverse libraries of these compounds for biological screening and the development of next-generation therapeutic and agrochemical agents.

Logical Relationship Diagram

Logical Relationships Key Considerations for Synthesizing Ortho-Trifluoromethoxylated Anilines Aniline Substrate Starting Aniline PrecursorFormation N-Aryl-N-hydroxyacetamide Formation Aniline Substrate->PrecursorFormation Requires N-oxidation and acetylation OTrifluoromethylation O-Trifluoromethylation PrecursorFormation->OTrifluoromethylation Substrate for CF3O-group introduction Migration [3,3]-Sigmatropic Rearrangement OTrifluoromethylation->Migration Intermediate for rearrangement OrthoProduct Ortho-Trifluoromethoxylated Aniline Migration->OrthoProduct Key ortho-directing step Properties Desired Properties: - Lipophilicity - Metabolic Stability - Biological Activity OrthoProduct->Properties Influences

Caption: Logical relationships in the synthesis and application of ortho-trifluoromethoxylated anilines.

References

The Strategic Advantage of 5-Nitro-2-(trifluoromethoxy)aniline in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate efficacy of the target bioactive molecules. In this context, 5-Nitro-2-(trifluoromethoxy)aniline has emerged as a precursor of significant interest, offering a unique combination of functionalities that can enhance the pharmacological properties of novel drug candidates. This guide provides an objective comparison of its performance against alternative precursors, supported by experimental data, and outlines detailed synthetic protocols for its application.

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry due to its ability to improve a molecule's metabolic stability, increase its lipophilicity, and act as a bioisostere for other functional groups.[1][2][3] Concurrently, the nitro group serves as a versatile synthetic handle, readily undergoing reductions and cross-coupling reactions to build molecular complexity.[4][5] this compound strategically combines these features, making it a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents.

Comparative Efficacy in Key Synthetic Transformations

The true measure of a precursor's utility lies in its performance in common, yet crucial, chemical reactions. Here, we compare the efficacy of this compound with structurally related and commonly used precursors in the synthesis of bioactive scaffolds.

While direct head-to-head comparative studies for the synthesis of a single, specific bioactive molecule using these exact precursors are not extensively documented in publicly available literature, we can infer performance from analogous reactions reported for similar substrates. The following tables provide a comparative summary based on typical yields and reaction conditions for key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following table compares the expected performance of this compound (hypothetically halogenated for coupling) with its analogues in a typical Suzuki-Miyaura reaction for the synthesis of a biaryl scaffold, a common core in kinase inhibitors.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Precursor (Aryl Halide)Alternative PrecursorTypical Yield (%)Reference Catalyst SystemKey Reaction Conditions
5-Bromo-2-(trifluoromethoxy)nitrobenzene2-Bromo-5-nitroaniline80-95%Pd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C, 2h
5-Bromo-2-(trifluoromethoxy)nitrobenzene5-Bromo-4-fluoro-2-methoxyaniline85-98%Pd(dppf)Cl₂, K₂CO₃DME, 80°C, 2h

Note: The data in this table is compiled from different sources for structurally similar compounds and serves as a representative comparison.[6][7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another vital tool for C-N bond formation, frequently employed in the synthesis of kinase inhibitors. The table below illustrates the expected efficacy of this compound (as the amine coupling partner) in comparison to alternatives.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Amine PrecursorAlternative PrecursorTypical Yield (%)Reference Catalyst SystemKey Reaction Conditions
This compound2-Fluoro-5-nitroaniline85-95%Pd(OAc)₂, X-Phos, KOt-BuToluene, 100°C, MW, 10 min
This compound4-Fluoro-2-methoxy-5-nitroaniline90-98%Pd₂(dba)₃, BINAP, NaOt-BuToluene, 110°C, 12h

Note: The data in this table is based on studies of similar substituted nitroanilines and provides an expected performance comparison.[9][10][11]

The Role in Targeting Key Signaling Pathways

The trifluoromethoxy group imparted by this compound can significantly influence the biological activity of the final compound. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[12][13][14] Many kinase inhibitors are designed to target components of this pathway. The enhanced lipophilicity and metabolic stability offered by the -OCF3 group can lead to improved cell permeability and a longer duration of action for inhibitors targeting kinases within this cascade.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->PI3K Kinase Inhibitor->Akt

Caption: PI3K/Akt Signaling Pathway and Kinase Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.

Suzuki_Workflow node_start node_start node_process node_process node_end node_end start Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert solvent Add Anhydrous Solvent (e.g., Toluene/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolate Pure Biaryl Product purify->product

Caption: General Suzuki-Miyaura Coupling Workflow.

Materials:

  • 5-Bromo-2-(trifluoromethoxy)nitrobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-(trifluoromethoxy)nitrobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • X-Phos (4 mol%)

  • KOt-Bu (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine the aryl bromide, this compound, Pd(OAc)₂, X-Phos, and KOt-Bu in a dry reaction vial.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100 °C in a preheated aluminum block for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl product.

Conclusion

This compound stands out as a highly effective precursor for the synthesis of complex bioactive molecules. Its trifluoromethoxy group offers significant advantages in modulating the pharmacokinetic properties of drug candidates, potentially leading to improved metabolic stability and bioavailability.[8][15][16] The presence of the nitro group provides a versatile handle for a variety of synthetic transformations, including the robust and reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct comparative data remains somewhat sparse, the available evidence from analogous systems suggests that this precursor performs favorably, offering high yields in key synthetic steps. For researchers and drug development professionals, the strategic incorporation of this compound into their synthetic workflows represents a promising avenue for the discovery and development of next-generation therapeutics.

References

Comparative Analysis of Cross-Reactivity for Phenylpyrazole Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are a cornerstone of modern analytical science, offering high sensitivity and specificity for the detection of a wide range of molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to structurally similar compounds, known as analogs or metabolites, in addition to its target analyte. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of an immunoassay is therefore critical for its validation and for the accurate interpretation of its results. This guide provides a comparative overview of the cross-reactivity of fipronil analogs in enzyme-linked immunosorbent assays (ELISAs), supported by experimental data and protocols.

Cross-Reactivity Data of Fipronil Analogs

The cross-reactivity of an immunoassay is typically quantified by determining the concentration of an analog that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte. The cross-reactivity (CR) is then calculated using the following formula:

CR (%) = (IC50 of Target Analyte / IC50 of Analog) x 100

The following table summarizes the cross-reactivity of various fipronil metabolites and analogs in a competitive ELISA.[1]

Analog/MetaboliteStructureIC50 (ng/mL)Cross-Reactivity (%)
Fipronil5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile0.5100
Fipronil-sulfone5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile0.43116.76
Fipronil-sulfide5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile1.1344.17
Fipronil-desulfinyl5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-cyano-1H-pyrazole-3-carbonitrile0.8558.82

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a typical protocol for a competitive enzyme-linked immunosorbent assay (cELISA) used to determine the cross-reactivity of fipronil analogs.

1. Reagents and Materials:

  • Microtiter plates (96-well) coated with a capture antibody (e.g., goat anti-mouse IgG).

  • Monoclonal antibody specific to fipronil.

  • Fipronil standard solutions.

  • Solutions of fipronil analogs.

  • Fipronil-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., 2 M sulfuric acid).

  • Plate reader.

2. Assay Procedure:

  • Coating: Microtiter plates are coated with a capture antibody and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the fipronil standard or analog solution and 50 µL of the fipronil-HRP conjugate are added to each well. 50 µL of the monoclonal antibody is then added. The plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed three times with wash buffer to remove unbound reagents.

  • Substrate Addition: 100 µL of the TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of the stop solution to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the fipronil concentration.

  • The IC50 value for fipronil is determined from the standard curve.

  • The IC50 values for the analogs are determined similarly.

  • The cross-reactivity for each analog is calculated using the formula mentioned above.

Visualizing Experimental Workflow and Cross-Reactivity

The following diagrams illustrate the experimental workflow of a competitive ELISA and the conceptual basis of cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat microtiter plate with capture antibody Wash Plate 1 Wash plate Coat Plate->Wash Plate 1 Add Reagents Add sample/standard, HRP conjugate, and primary antibody Wash Plate 1->Add Reagents Incubate 1 Incubate Add Reagents->Incubate 1 Wash Plate 2 Wash plate Incubate 1->Wash Plate 2 Add Substrate Add TMB substrate Wash Plate 2->Add Substrate Incubate 2 Incubate in dark Add Substrate->Incubate 2 Add Stop Solution Add stop solution Incubate 2->Add Stop Solution Read Plate Read absorbance at 450 nm Add Stop Solution->Read Plate

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

G cluster_0 High Structural Similarity cluster_1 Low Structural Similarity Parent Parent Compound Fipronil Analog1 Analog 1 Fipronil-sulfone Parent->Analog1 High Cross-Reactivity Parent2 Parent Compound Fipronil Analog2 Analog 2 Unrelated Compound Parent2->Analog2 Low/No Cross-Reactivity

Caption: Relationship between structural similarity and immunoassay cross-reactivity.

Conclusion

The cross-reactivity of an immunoassay is a critical parameter that dictates its specificity and reliability. As demonstrated with fipronil and its analogs, even minor modifications to a molecule's structure can significantly alter its binding affinity to a specific antibody. A thorough evaluation of cross-reactivity against a panel of structurally related compounds is therefore an indispensable step in the development and validation of any immunoassay. The protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting such studies for 5-Nitro-2-(trifluoromethoxy)aniline and other novel compounds.

References

Benchmarking 5-Nitro-2-(trifluoromethoxy)aniline against other building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Synthetic Utility of 5-Nitro-2-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of success. The strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, owing to their ability to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the plethora of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold.

This guide provides a comprehensive benchmark of this compound against other relevant building blocks. We will delve into its unique properties, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic application.

Physicochemical Profile of this compound

This compound is a substituted aniline bearing two key functional groups that dictate its reactivity and utility: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃). The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile synthetic handle for further transformations, most notably reduction to an amine.[4] The trifluoromethoxy group is a lipophilic, metabolically stable moiety that can enhance the pharmacokinetic profile of a drug candidate.[2]

A summary of its key physicochemical properties is presented below:

PropertyValue
IUPAC Name This compound[5][]
CAS Number 158579-82-9[7]
Molecular Formula C₇H₅F₃N₂O₃[][7]
Molecular Weight 222.12 g/mol [][8]
Appearance Solid[5]
Boiling Point 295.7 ± 35.0 °C at 760 mmHg
Purity Typically ≥98%[5][]
Storage 4°C, protect from light

Benchmarking Against Alternative Building Blocks

The true value of a building block is best understood in comparison to its alternatives. Here, we benchmark this compound against three other anilines to highlight its unique advantages.

Building BlockThis compound5-Nitro-2-(trifluoromethyl)aniline5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Structure
CAS Number 158579-82-9[7]393-49-7[9]35375-74-7[10]
Molecular Weight 222.12 g/mol [][8]206.12 g/mol [9]240.57 g/mol [10]
Key Features -OCF₃ group enhances lipophilicity and metabolic stability.[2] -NO₂ group is a versatile synthetic handle.[4]-CF₃ group increases lipophilicity.[2] -NO₂ for further functionalization.-Multiple electron-withdrawing groups for unique reactivity. -CF₃ for lipophilicity.
LogP Not explicitly found, but -OCF₃ is more lipophilic than -CF₃.[2]2.1958[9]Not explicitly found.
Applications Drug discovery, agrochemicals, materials science.[11]Medicinal chemistry.[12]Synthesis of complex molecules.

The trifluoromethoxy group in this compound offers a distinct advantage over the trifluoromethyl group in its analog by providing greater metabolic stability and lipophilicity.[2]

Synthetic Utility and Experimental Protocols

The utility of this compound stems from the reactivity of its aniline and nitro functionalities. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the nitro group can be reduced to an amine, providing a route to diamino derivatives.

G A This compound B Acylation/Alkylation of -NH2 A->B C Reduction of -NO2 A->C D Diazotization of -NH2 A->D E Amide/Amine Derivatives B->E F Diamino Derivatives C->F G Azo Compounds/Sandmeyer Reactions D->G

Synthetic transformations of this compound.
Representative Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of this compound to an amine, a common and crucial transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (H₂O)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired diamine.

Rationale for Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and tolerant of many functional groups.

  • Ethanol/water solvent system is used to dissolve the starting material and facilitate the reaction.

  • Celite filtration is an effective way to remove fine solid byproducts, such as iron oxides, from the reaction mixture.

Workflow for the reduction of this compound.

Spectroscopic Data

Characterization of the final product is a crucial step. While detailed spectra should be obtained from the supplier's Certificate of Analysis, a general guide to the expected spectroscopic data for this compound is provided below. For a general protocol on how to acquire such data, please refer to established spectroscopic guides.[13]

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and the C-F stretches of the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.12 g/mol ).

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[5][14] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]

Conclusion

This compound stands out as a superior building block for several reasons. Its trifluoromethoxy group imparts desirable properties like enhanced lipophilicity and metabolic stability, which are highly sought after in drug design.[2] The presence of both an amine and a nitro group provides dual points for synthetic modification, allowing for the construction of complex molecular architectures. When benchmarked against its analogs, the unique combination of properties offered by this compound makes it an invaluable tool for chemists in both academic and industrial research.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-2-(trifluoromethoxy)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Nitro-2-(trifluoromethoxy)aniline, a chemical requiring careful handling due to its potential toxicity. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for hazardous waste management.[3][4]

Immediate Safety Precautions

Before beginning any disposal-related activities, it is crucial to understand the hazards associated with this compound. Based on data from similar nitroaniline compounds, this substance is likely toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber).[7][8] Disposable nitrile gloves may not be sufficient.[7][8] Always inspect gloves for integrity before use.[8]

  • Eye Protection: Chemical safety goggles are mandatory.[9]

  • Lab Coat: A flame-resistant lab coat should be worn.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[10][11]

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Ensure an eyewash station and safety shower are readily accessible.[12]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • This compound waste is considered hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[7] Specifically, avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[6][7]

  • Waste Collection and Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealable container.[1][9]

    • The container must be in good condition and compatible with the chemical.

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[1]

    • For solid waste, use a sturdy, chemically inert container.[1]

  • Waste Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Potential Health Hazard")

      • The date the waste was first added to the container.

    • Follow all institutional and regulatory labeling requirements.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[13]

    • The storage area should be away from heat, open flames, and direct sunlight.[7][13]

    • Store in a locked-up area or one accessible only to authorized personnel.[6][9][13]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) or a detailed chemical profile.

    • Waste must be disposed of at an approved waste disposal plant.[6][13][14] Incineration is a common disposal method for organic waste.[1]

Spill and Emergency Procedures

  • In Case of a Spill:

    • Immediately alert others in the vicinity and evacuate the area.[7]

    • If safe to do so, remove all ignition sources.[8][9]

    • Wear the appropriate PPE before attempting to clean up the spill.

    • For a dry spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[15] Avoid generating dust.[15]

    • For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.[12][16]

    • Decontaminate the spill area thoroughly.

    • Report the spill to your EHS department.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[6][13][14] Do NOT induce vomiting.[6][12][16]

    • If on Skin: Immediately take off all contaminated clothing.[13][14] Wash the affected area with plenty of soap and water.[6][14]

    • If Inhaled: Move the person to fresh air.[12][14]

    • If in Eyes: Rinse cautiously with water for several minutes.[6][16] Remove contact lenses if present and easy to do. Continue rinsing.[6][16]

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not retrieved, the table below summarizes key hazard information based on closely related nitroaniline compounds. This data should be used as a precautionary guide.

Hazard CategoryGHS Classification (Based on Analogs)Precautionary Statements (Examples)
Acute Toxicity (Oral) Category 3: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5][13]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skinP302 + P352: IF ON SKIN: Wash with plenty of water.[16]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaledP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs through prolonged or repeated exposureP314: Get medical advice/attention if you feel unwell.[5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Identify Identify as Hazardous Waste FumeHood->Identify Collect Collect in Designated Sealed Container Identify->Collect Label Label Container Properly Collect->Label Store Store in Secure Accumulation Area Label->Store Contact Contact EHS or Licensed Contractor Store->Contact Dispose Dispose at Approved Facility Contact->Dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Nitro-2-(trifluoromethoxy)aniline. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • CAS Number: 158579-82-9

Hazard Summary: this compound is classified as a hazardous substance. According to safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is imperative to handle this compound with caution and adhere to the following safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential exothermic reactions. Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling.[2]Prevents skin contact and absorption.[2]
Body Protection A flame-resistant lab coat worn over cotton clothing. All buttons must be fastened.Provides a barrier against spills and splashes.[3]
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[4][5] A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated outside a fume hood.[1][6]Minimizes inhalation of dust or vapors.
Footwear Closed-toe, chemical-resistant shoes.[3]Protects feet from spills.
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are easily accessible.[1]

  • Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to avoid the generation of dust and aerosols.[3][4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[2][5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]

Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][7] The spill area should then be cleaned thoroughly.

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]

Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Solvents: Collect any contaminated solvents in a properly labeled, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated PPE: Double-bag all disposable PPE (e.g., gloves) in sealed plastic bags and dispose of as hazardous waste.[3]

  • Disposal Route: Dispose of contents and containers to an approved waste disposal plant.[4][5]

Visual Workflow Guides

The following diagrams provide a visual representation of the key safety and handling workflows for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Required PPE prep_setup Verify Fume Hood Operation prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean Complete Handling post_dispose Dispose of Waste post_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for handling this compound.

G cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated materials) container_solid Labeled, Sealed Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste (Contaminated solvents) container_liquid Labeled, Sealed Liquid Waste Container waste_liquid->container_liquid waste_ppe Contaminated PPE (Gloves, etc.) container_ppe Double-Bagged Sealed Plastic Bags waste_ppe->container_ppe disposal_facility Approved Hazardous Waste Disposal Facility container_solid->disposal_facility container_liquid->disposal_facility container_ppe->disposal_facility

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.